4-(5-Nonyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nonan-5-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h9-13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGHKBXRIOBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062745 | |
| Record name | 4-(1-Butylpentyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2961-47-9 | |
| Record name | 4-(1-Butylpentyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2961-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Butylpentyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(1-butylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(1-Butylpentyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-butylpentyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-BUTYLPENTYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UZ0RR6POX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 4-(5-Nonyl)pyridine in Synergistic Solvent Extraction
The following technical guide details the chemical properties, synthesis pathways, and primary hydrometallurgical applications of 4-(5-Nonyl)pyridine (CAS 2961-47-9).
Executive Summary
This compound (CAS 2961-47-9), also known as 4-(1-butylpentyl)pyridine , is a specialized hydrophobic pyridine derivative. Unlike its linear isomer (4-n-nonylpyridine), the branched "5-nonyl" structure confers unique steric properties and solubility profiles. Its primary industrial application lies in hydrometallurgy , specifically as a synergistic ligand in the solvent extraction (SX) of Nickel (Ni) and Cobalt (Co) from laterite leach liquors. When combined with carboxylic acid extractants (e.g., Versatic 10), it significantly enhances metal selectivity and shifts extraction equilibria to lower pH values, enabling the separation of valuable base metals from impurities like Calcium (Ca) and Magnesium (Mg).
Chemical Identity & Properties
The molecule consists of a pyridine ring substituted at the 4-position with a nonan-5-yl group (a symmetrical 1-butylpentyl chain). This branching increases solubility in non-polar aliphatic diluents (e.g., kerosene, Escaid 110) compared to linear alkylpyridines.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 2961-47-9 |
| IUPAC Name | 4-(1-butylpentyl)pyridine; 4-(nonan-5-yl)pyridine |
| Molecular Formula | C₁₄H₂₃N |
| Molecular Weight | 205.34 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 267 °C (at 760 mmHg); ~130 °C (at 0.5 mmHg) |
| Density | 0.892 g/cm³ (at 25 °C) |
| Refractive Index ( | 1.491 |
| LogP (Octanol/Water) | ~4.54 (Highly Lipophilic) |
| Solubility | Miscible in organic solvents (toluene, hexane, kerosene); Insoluble in water.[1][2][3][4][5][6][7] |
| pKa | ~6.0 (Pyridinium ion) |
Structural Visualization
The following diagram illustrates the connectivity of the this compound molecule, highlighting the critical nitrogen donor atom and the hydrophobic branched tail.
[2]
Synthesis & Production Pathways
While often procured as a commercial reagent for SX applications, understanding its synthesis is vital for identifying impurity profiles (e.g., linear isomers or unreacted ketones).
Primary Synthetic Route
The synthesis typically involves the construction of the alkyl chain at the 4-position of the pyridine ring.
-
Precursor Preparation: 5-Nonanone is used as the source of the branched alkyl chain.
-
Coupling: Reaction of 4-lithiopyridine (generated from 4-bromopyridine and n-BuLi at -78°C) with 5-nonanone yields the tertiary alcohol intermediate: 4-(5-hydroxy-5-nonyl)pyridine.
-
Dehydration & Reduction: The intermediate alcohol is dehydrated (acid-catalyzed) to an alkene, followed by catalytic hydrogenation (Pd/C) to yield the final saturated This compound .
Impurity Profile
-
Linear Isomers: 4-n-nonylpyridine may be present if linear alkyl halides were used in alternative radical alkylation routes. Linear isomers have lower solubility in aliphatic diluents and may form third phases.
-
Bi-pyridines: Oxidative coupling byproducts (e.g., 4,4'-bipyridine derivatives) can act as contaminants, potentially altering metal selectivity.
Application: Synergistic Solvent Extraction
The definitive application of this compound is as a synergist in the extraction of Nickel (Ni) and Cobalt (Co).
The Synergistic Mechanism
In a standard system using a carboxylic acid extractant like Versatic 10 (neodecanoic acid, denoted as
Addition of this compound (
Benefits:
-
pH Shift (
): The extraction curve shifts to a lower pH (typically 1.0–2.0 units lower), allowing Ni/Co recovery at milder conditions. -
Selectivity: The stability constant of the Ni-Pyridine adduct is significantly higher than that of Ca-Pyridine or Mg-Pyridine, dramatically improving the separation factor
. -
Kinetics: Faster extraction rates due to the interfacial activity of the pyridine surfactant.
Experimental Protocol: Determination of Extraction Isotherms
This self-validating protocol allows researchers to quantify the synergistic effect.
Materials:
-
Aqueous Phase: Synthetic leach liquor containing 2 g/L Ni, 0.5 g/L Co, 0.5 g/L Mg (Sulfate matrix, pH adjusted to 3.0).
-
Organic Phase: 0.5 M Versatic 10 + 0.5 M this compound in Escaid 110 (diluent).
-
Validating Control: 0.5 M Versatic 10 in Escaid 110 (No synergist).
Methodology:
-
Preparation: Prepare 100 mL of Organic and Aqueous phases.
-
Contact: Mix phases in a separatory funnel at a 1:1 Aqueous:Organic (A:O) ratio.
-
pH Adjustment: Add dropwise NaOH (5M) or H₂SO₄ (5M) to target specific equilibrium pH points (range 3.0 – 7.0).
-
Equilibration: Shake vigorously for 10 minutes at 25°C. Allow phases to separate (settling time > 5 mins).
-
Sampling: Draw 10 mL of the aqueous raffinate. Measure equilibrium pH (
). -
Analysis: Analyze metal concentration in the raffinate using ICP-OES. Calculate Organic concentration by mass balance.
-
Calculation: Plot % Extraction vs.
. Determine (pH at 50% extraction).
Self-Validation Check:
-
Mass Balance: The sum of metal in Raffinate + Strip Liquor must equal the initial Feed concentration (±5%).
-
Slope Analysis: A plot of
vs should yield a slope of ~2, confirming the release of 2 protons per metal ion.
Workflow Diagram
Safety & Handling (SDS Summary)
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects (typical for long-chain alkylpyridines).
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store under inert gas (Nitrogen/Argon) to prevent slow oxidation of the alkyl chain or pyridine ring over years. Keep in a cool, dry place.
-
Spill: Absorb with sand or vermiculite. Do not flush into surface water; this compound is highly toxic to fish.
References
-
Cheng, C.Y., et al. (2010). Separation of nickel and calcium by solvent extraction using mixtures of carboxylic acids and alkylpyridines.[4] Hydrometallurgy.[4] [Link]
-
Zhu, Z., et al. (2012). Synergistic solvent extraction of nickel and cobalt from laterite leach solutions.[8][9][10] Solvent Extraction and Ion Exchange.[6] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(1-Butylpentyl)pyridine, 98.7%, for synthesis, Certified® 25g | eBay [ebay.com]
- 6. KR101342353B1 - Novel photoacid generator, resist composition, and patterning process - Google Patents [patents.google.com]
- 7. KR101342353B1 - Novel photoacid generator, resist composition, and patterning process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(5-Nonyl)pyridine: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-(5-Nonyl)pyridine, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its structural and physicochemical properties, outline a robust synthetic strategy with detailed protocols, describe methods for its structural verification, and discuss its relevance and potential applications in drug development.
Molecular Structure and Physicochemical Profile
This compound, also known by its IUPAC name 4-(nonan-5-yl)pyridine, is an alkyl-substituted pyridine.[1] The core of the molecule is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. Attached to the C-4 position of this ring is a nonyl group, specifically bonded via its fifth carbon atom. This branched alkyl chain significantly influences the molecule's physical properties, particularly its lipophilicity, which is a critical parameter in drug design for controlling solubility and membrane permeability.
The structural arrangement imparts a combination of the polar, electron-deficient characteristics of the pyridine ring and the non-polar, hydrophobic nature of the long alkyl chain. This amphiphilic character makes it a versatile building block and ligand in various chemical contexts.[2][3]
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | 4-(nonan-5-yl)pyridine | [1] |
| Synonym | 5-(4-Pyridyl)nonane | [4][5] |
| CAS Number | 2961-47-9 | [4][5][6] |
| Molecular Formula | C₁₄H₂₃N | [5][6] |
| Molecular Weight | 205.35 g/mol | [1][5][6] |
| Physical State | Liquid (at 20°C) | [6] |
| Appearance | Colorless to Very Pale Yellow | [6] |
| Boiling Point | 267°C | [1][4] |
| Density | ~0.89 g/cm³ | [4][6] |
| Refractive Index | 1.49 | [4][6] |
| SMILES | CCCCC(CCCC)C1=CC=NC=C1 | [1][7][8] |
| InChIKey | ATCGHKBXRIOBDX-UHFFFAOYSA-N | [7][9] |
Logical Relationship: Structure to Properties
The diagram below illustrates how the distinct structural components of this compound determine its overall chemical personality. The pyridine head provides a site for coordination and hydrogen bonding, while the nonyl tail dictates its solubility and steric profile.
Caption: Logical flow from structural motifs to chemical properties and their functional implications.
Synthesis of 4-Alkylpyridines
The direct, regioselective synthesis of 4-alkylpyridines has historically been a challenge in organic chemistry due to the electron-deficient nature of the pyridine ring, which often leads to mixtures of isomers or requires multi-step sequences.[2][10] Traditional methods like the Clemmensen or Wolff-Kishner reductions are often harsh and generate significant waste.[2]
Modern approaches provide more elegant solutions. A highly effective strategy for achieving C-4 selectivity is the Minisci reaction on a pyridine derivative where the C-2 and C-6 positions are sterically or electronically blocked.[10] Below is a conceptual protocol for synthesizing a 4-alkylpyridine, which can be adapted for this compound.
Conceptual Synthetic Protocol: Minisci-type C-4 Alkylation
This protocol is based on the principle of generating a nucleophilic alkyl radical, which then adds selectively to the C-4 position of a protonated or activated pyridine ring.
Step 1: Pyridine Activation The pyridine nitrogen is first activated, typically by protonation with a strong acid or by forming a pyridinium salt. This step enhances the electrophilicity of the ring, particularly at the C-2 and C-4 positions, making it susceptible to radical attack. For C-4 selectivity, a common strategy involves using a removable blocking group at the nitrogen that directs the incoming radical to the desired position.[10]
Step 2: Alkyl Radical Generation A suitable precursor for the nonan-5-yl radical is required. A common method involves the oxidative decarboxylation of a carboxylic acid. For this synthesis, 2-butylhexanoic acid would be the ideal starting material. The reaction is typically initiated by a silver catalyst (e.g., AgNO₃) and an oxidant (e.g., (NH₄)₂S₂O₈).
Step 3: Radical Addition and Re-aromatization The generated nonan-5-yl radical adds to the C-4 position of the activated pyridine. The resulting radical cation intermediate is then oxidized and deprotonated to restore aromaticity, yielding the final this compound product.
Step 4: Work-up and Purification The reaction mixture is neutralized, and the product is extracted using an organic solvent. Purification is typically achieved via column chromatography on silica gel to isolate the target compound from unreacted starting materials and side products.
Synthesis Workflow Diagram
Sources
- 1. This compound 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pure-synth.com [pure-synth.com]
- 5. scbt.com [scbt.com]
- 6. labproinc.com [labproinc.com]
- 7. PubChemLite - this compound (C14H23N) [pubchemlite.lcsb.uni.lu]
- 8. chemscene.com [chemscene.com]
- 9. This compound(2961-47-9) IR Spectrum [m.chemicalbook.com]
- 10. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-(5-Nonyl)pyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-(5-Nonyl)pyridine. Aimed at researchers, scientists, and professionals in drug development, this document details the expected and observed spectroscopic characteristics essential for the unambiguous identification and quality assessment of this molecule. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific rigor. All data is presented in a clear, comparative format, and key concepts are illustrated with diagrams.
Introduction
This compound is a derivative of pyridine featuring a nonyl alkyl chain attached at the fourth position of the aromatic ring. Its molecular formula is C₁₄H₂₃N, and it has a molecular weight of approximately 205.35 g/mol [1][2][3]. The unique combination of a polar pyridine head and a nonpolar alkyl tail gives this molecule interesting physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. Accurate and thorough characterization of such molecules is paramount to ensure purity, confirm identity, and understand their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will walk through the principal spectroscopic methods for the analysis of this compound.
Below is a diagram illustrating the overall workflow for the comprehensive spectroscopic characterization of a chemical entity like this compound.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the nonyl chain. The protons on the pyridine ring are deshielded due to the ring current and the electron-withdrawing nature of the nitrogen atom, causing them to appear at a higher chemical shift (downfield) compared to the aliphatic protons. The symmetry of the 4-substituted pyridine ring results in only two signals for the four aromatic protons.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 (Pyridine) | ~8.5 | Doublet | 2H |
| H-3, H-5 (Pyridine) | ~7.2 | Doublet | 2H |
| H-5' (CH) | ~2.6 | Quintet | 1H |
| H-4', H-6' (CH₂) | ~1.6 | Multiplet | 4H |
| H-2', H-3', H-7', H-8' (CH₂) | ~1.3 | Multiplet | 8H |
| H-1', H-9' (CH₃) | ~0.9 | Triplet | 6H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for non-polar to moderately polar compounds.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.
-
Tune and shim the probe to the solvent's deuterium lock signal to ensure magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms. The carbons of the pyridine ring will appear in the aromatic region (>100 ppm), while the aliphatic carbons of the nonyl chain will be found in the upfield region (<50 ppm). Due to the symmetry of the molecule, the nine carbons of the nonyl chain will give rise to five distinct signals, and the five carbons of the 4-substituted pyridine ring will produce three signals.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (Pyridine) | ~150 |
| C-2, C-6 (Pyridine) | ~149 |
| C-3, C-5 (Pyridine) | ~124 |
| C-5' (CH) | ~39 |
| C-4', C-6' (CH₂) | ~32 |
| C-3', C-7' (CH₂) | ~29 |
| C-2', C-8' (CH₂) | ~23 |
| C-1', C-9' (CH₃) | ~14 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Switch the probe to the ¹³C nucleus frequency.
-
Maintain the deuterium lock on the solvent.
-
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, Electron Ionization (EI) is a common technique that will likely show a clear molecular ion peak (M⁺) and characteristic fragmentation patterns. The most likely fragmentation will be cleavage of the C-C bonds in the alkyl chain, particularly at the benzylic position (the bond between the pyridine ring and the nonyl chain) and adjacent to the branch point.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 205 | Molecular Ion (M⁺) |
| 148 | [M - C₄H₉]⁺ (Loss of a butyl radical) |
| 92 | [C₅H₄N-CH]⁺ (Pyridyl-methyl cation) |
Below is a diagram illustrating the predicted fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI-MS Fragmentation of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). GC-MS is often preferred as it also provides information on the purity of the sample.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum will be dominated by absorptions from the C-H bonds of the alkyl chain and the characteristic vibrations of the pyridine ring.
Observed and Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Pyridine) |
| 2950-2850 | C-H stretch | Aliphatic (Nonyl chain) |
| ~1600, ~1500 | C=C and C=N stretch | Aromatic Ring (Pyridine) |
| 1470-1430 | C-H bend | CH₂ (Aliphatic) |
| ~800 | C-H out-of-plane bend | 1,4-disubstituted aromatic |
An experimental IR spectrum for this compound is available and confirms these expected vibrations[4].
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.
-
-
Background Spectrum: Record a background spectrum of the empty salt plates or the solvent-filled cell. This is crucial for subtracting any atmospheric or solvent absorptions.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The pyridine ring in this compound contains a conjugated π-system, which will give rise to characteristic absorptions in the UV region, typically corresponding to π → π* and n → π* transitions. The alkyl chain does not have any chromophores that absorb in the typical UV-Vis range.
Expected UV-Vis Data:
| λₘₐₓ (nm) | Electronic Transition | Chromophore |
| ~250-260 | π → π* | Pyridine Ring |
The absorption maximum for pyridine itself is around 254 nm[5]. The alkyl substituent is not expected to significantly shift this maximum.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be chosen such that the absorbance at the λₘₐₓ is between 0.1 and 1.0 for optimal accuracy.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference.
-
Fill a matched cuvette with the sample solution.
-
-
Spectrum Acquisition:
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
-
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:
-
MS confirms the molecular weight (205 g/mol ).
-
¹³C NMR confirms the presence of 14 carbon atoms and their chemical environments (3 aromatic, 5 aliphatic signals due to symmetry).
-
¹H NMR confirms the number and connectivity of the protons, consistent with a 4-substituted pyridine ring and a branched nonyl chain.
-
IR confirms the presence of the pyridine ring and aliphatic C-H bonds.
-
UV-Vis confirms the presence of the pyridine chromophore.
Together, these techniques provide an unambiguous confirmation of the structure and a high degree of confidence in the purity of this compound.
References
-
Elsayed, M. A. (2013). Successive advanced oxidation of pyridine by ultrasonic irradiation: effect of additives and kinetic study. ResearchGate. [Link]
-
Arakkal, A., et al. (n.d.). ¹H-NMR spectra of P (4-VP) in DMSO-d₆, and ¹H-NMR, C-NMR spectra of its quaternary derivatives in D₂O. ResearchGate. [Link]
-
Al-Otaibi, J. S., et al. (2022). Color properties and non-covalent interactions in hydrated (Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)-vinyl)pyridin-1-ium chloride salt: Insights from experimental and theoretical studies. PLOS ONE, 17(3), e0264989. [Link]
Sources
An In-Depth Technical Guide to the 1H NMR Spectrum of 4-(5-Nonyl)pyridine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(5-Nonyl)pyridine. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a detailed interpretation of the spectrum, grounded in the fundamental principles of NMR and supported by empirical data from analogous structures.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted at the C4 position with a nonyl group. The specific isomeric form, with the nonyl group attached at its fifth carbon, introduces a chiral center and specific symmetry considerations that are reflected in its ¹H NMR spectrum. Understanding the chemical environment of each proton is paramount for confirming the compound's identity and purity. ¹H NMR spectroscopy serves as a primary tool for this, providing precise information on the electronic environment, connectivity, and stereochemistry of the protons within the molecule.
The interpretation of a ¹H NMR spectrum hinges on four key aspects: the number of signals, their chemical shifts (δ), their integration (area under the peak), and the signal splitting (multiplicity)[]. Each of these will be systematically explored to build a complete picture of the this compound molecule.
Predicted ¹H NMR Spectrum of this compound
While an experimental spectrum for this compound is not publicly available, a highly accurate prediction can be constructed based on the well-established principles of NMR spectroscopy and data from analogous compounds. The predicted spectrum is characterized by distinct regions corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the nonyl substituent.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| A | H-2, H-6 | ~8.50 | 2H | Doublet (d) | ~5.0 |
| B | H-3, H-5 | ~7.15 | 2H | Doublet (d) | ~5.0 |
| C | H-5' | ~2.60 | 1H | Quintet | ~7.5 |
| D | H-4', H-6' | ~1.60 | 4H | Multiplet (m) | - |
| E | H-1', H-9' | ~0.88 | 6H | Triplet (t) | ~7.0 |
| F | H-2', H-3', H-7', H-8' | ~1.25 | 8H | Multiplet (m) | - |
Detailed Spectral Analysis
The Aromatic Region (Pyridine Ring)
The pyridine ring gives rise to two distinct signals in the downfield region of the spectrum, a consequence of the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.
-
H-2 and H-6 Protons (Signal A): The protons at the positions alpha to the nitrogen atom are the most deshielded due to the strong electron-withdrawing inductive effect of the nitrogen. These two protons are chemically equivalent due to the free rotation around the C4-C5' bond. They are predicted to appear as a doublet at approximately δ 8.50 ppm . The splitting pattern arises from coupling to the adjacent protons at the H-3 and H-5 positions. The typical ortho-coupling constant in pyridines is around 5.0 Hz.
-
H-3 and H-5 Protons (Signal B): The protons at the beta positions are shielded relative to the alpha protons and are expected to resonate at a higher field. These protons are also chemically equivalent and will appear as a doublet at approximately δ 7.15 ppm . This signal is coupled to the H-2 and H-6 protons, resulting in a doublet with the same coupling constant of ~5.0 Hz.
The Aliphatic Region (Nonyl Sidechain)
The nonyl sidechain protons appear in the upfield region of the spectrum, characteristic of aliphatic C-H bonds[2].
-
H-5' Methine Proton (Signal C): The single proton on the carbon directly attached to the pyridine ring (C5') is the most deshielded of the aliphatic protons due to its proximity to the aromatic ring. This benzylic-like proton is expected to appear as a quintet at around δ 2.60 ppm . Its multiplicity is a result of coupling to the four adjacent methylene protons on C4' and C6'.
-
H-4' and H-6' Methylene Protons (Signal D): The four protons on the two methylene groups adjacent to the methine carbon are chemically equivalent. They are expected to produce a complex multiplet around δ 1.60 ppm .
-
Terminal Methyl Protons (H-1' and H-9') (Signal E): The six protons of the two terminal methyl groups are the most shielded protons in the molecule, appearing furthest upfield. They will give rise to a triplet at approximately δ 0.88 ppm , with a typical vicinal coupling constant of about 7.0 Hz due to coupling with the adjacent methylene protons.
-
Remaining Methylene Protons (Signal F): The remaining eight protons of the nonyl chain (H-2', H-3', H-7', and H-8') will have very similar chemical environments, resulting in a broad, overlapping multiplet centered around δ 1.25 ppm . Differentiating these signals typically requires two-dimensional NMR techniques.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at δ 0.00 ppm.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Spectrometer Setup
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets of the alkyl chain.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution and lineshape of the signals.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.
-
Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.
Logical Frameworks for Spectral Interpretation
The process of elucidating the structure of an unknown compound from its ¹H NMR spectrum follows a logical workflow.
Caption: Workflow for ¹H NMR-based structure elucidation.
Conclusion
The ¹H NMR spectrum of this compound is a powerful analytical tool that provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, integration, and multiplicity of the signals, one can confidently confirm the identity and purity of the compound. The predicted spectrum and the experimental guidelines provided in this document serve as a valuable resource for researchers working with this and structurally related molecules. The logical application of NMR principles allows for the unambiguous assignment of each proton, reinforcing the central role of NMR spectroscopy in modern chemical and pharmaceutical research.
References
-
OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
- Sperling, L. H. (2015). Introduction to Physical Polymer Science. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
Sources
Technical Guide: Physical State and Physicochemical Profiling of 4-(5-Nonyl)pyridine
[1]
Executive Summary
This compound is a branched alkylpyridine derivative primarily utilized as a lipophilic building block in organic synthesis and as a specialized extractant in hydrometallurgy.[1] Unlike its linear isomers, the molecule features a "swallow-tail" steric architecture (a pyridine ring attached to the central carbon of a nonane chain), which profoundly influences its thermodynamic phase behavior.[1]
Core Physical Identity:
Chemical Identity & Structural Analysis
To understand the physical appearance, one must first define the molecular geometry that dictates it.[1]
-
Common Synonym: this compound; 5-(4-Pyridyl)nonane.[1][5][6]
-
Molecular Formula: C₁₄H₂₃N[1]
-
Molecular Weight: 205.34 g/mol [1][]
Structural Impact on Physical State
The molecule consists of a rigid aromatic pyridine ring substituted at the para (4-) position by a bulky, branched secondary alkyl group (1-butylpentyl).[1]
-
Steric Hindrance: The central attachment point of the nonyl chain creates a "V" shape (swallow-tail).[1] This steric bulk prevents the pyridine rings from effectively
- stacking, which is the primary cohesive force in planar aromatics.[1] -
Entropy of Fusion: The flexibility of the two butyl arms increases the rotational degrees of freedom, significantly lowering the enthalpy of fusion and ensuring the material remains liquid well below room temperature.[1]
Physical Properties Profile
The following data aggregates experimental values and thermodynamic constants critical for handling and characterization.
Table 1: Physicochemical Constants
| Property | Value / Range | Condition | Technical Note |
| Physical State | Liquid | 20°C, 1 atm | Remains liquid at standard lab temps.[9] |
| Color | Colorless to Pale Yellow | Visual | Darkens upon oxidation.[1] |
| Boiling Point | 267 °C | 760 mmHg | High thermal stability.[1] |
| Density | 0.885 – 0.890 g/mL | 20°C | Less dense than water; floats.[1] |
| Refractive Index ( | 1.490 – 1.495 | 20°C | Consistent with alkyl-aromatics.[1] |
| Flash Point | ~123 °C | Closed Cup | Class IIIB Combustible Liquid.[1] |
| Vapor Pressure | 0.0146 mmHg | 25°C | Low volatility; minimal inhalation risk.[1] |
| LogP (Octanol/Water) | ~5.2 | Calculated | Highly lipophilic; water immiscible.[1] |
Appearance & Quality Control Indicators
The visual appearance of this compound is the primary rapid indicator of chemical integrity.[1]
The "Yellowing" Phenomenon
While the pure compound is colorless , commercial samples often exhibit a yellow-to-orange hue.[1] This is not an intrinsic property but a result of degradation or synthetic impurities.[1]
-
Mechanism of Discoloration: Pyridine nitrogens are susceptible to N-oxidation by atmospheric oxygen, forming N-oxides which can be colored.[1] Additionally, trace amounts of conjugated dienes or polypyridines from the synthesis (e.g., radical coupling byproducts) absorb blue light, resulting in a yellow appearance.[1]
-
Acceptance Criteria:
Visualization: Degradation & Appearance Logic
The following diagram illustrates the causality between environmental exposure and physical appearance changes.
Figure 1: Causal pathway linking environmental exposure to the yellowing of alkylpyridines.[1]
Synthesis & Purification Impact
The method of manufacture leaves "fingerprints" on the physical state.[1]
Common Synthetic Route: Radical alkylation of pyridine (Minisci reaction) or reductive alkylation using 4-cyanopyridine and nonyl-grignard reagents often yields a mixture of isomers.[1]
-
Isomeric Purity: The "4-(5-nonyl)" isomer is liquid.[1][6] Contamination with 4-n-nonylpyridine (linear chain) can raise the melting point, potentially causing partial solidification or cloudiness at lower temperatures.[1]
-
Purification: Vacuum distillation is the standard purification method.[1] Fractions collected at the precise boiling point (267°C @ 1 atm equivalent) are clear.[1] Lower boiling fractions often contain solvent residues (low viscosity), while pot residues are dark and viscous.[1]
Handling & Storage Protocols
To maintain the colorless liquid state and preventing degradation, the following "Self-Validating" protocol is recommended.
Protocol: Inert Atmosphere Storage[11]
-
Purge: Upon opening a bottle, immediately backfill the headspace with dry Nitrogen (
) or Argon.[1] -
Seal: Use Parafilm® or a Teflon-lined cap to ensure an airtight seal.[1]
-
Environment: Store in a cool (
), dark cabinet.-
Why? Light catalyzes the photo-oxidation of the pyridine ring.[1]
-
-
Validation: Before use, invert the bottle. The liquid should be a single phase with no precipitate.[1] If the color has shifted from Colorless to Dark Yellow, verify purity via GC-MS before use in sensitive catalytic steps.
Visualization: Quality Assurance Workflow
Figure 2: Standard Operating Procedure (SOP) for intake and qualification of this compound.
References
-
TCI Chemicals. Product Specification: this compound (N0496).[1][6] Retrieved from [1]
-
PubChem. Compound Summary: 4-(1-Butylpentyl)pyridine (CID 76296).[1] National Library of Medicine.[1] Retrieved from [1]
-
Sigma-Aldrich. Safety Data Sheet: Pyridine Derivatives.[1] Retrieved from [1]
-
Cortés, A. et al. Solvent Extraction of Metals using 4-Alkylpyridines.[1] Journal of Chemical Technology & Biotechnology.[1] (Contextual grounding for extraction applications).
Sources
- 1. 4-(1-Butylpentyl)pyridine | C14H23N | CID 76296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 4-(1-Butylpentyl)pyridine (CAS 2961-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-Butyl pyridine (CAS 5335-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 2961-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. labproinc.com [labproinc.com]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
Navigating the Solubility Landscape of 4-(5-Nonyl)pyridine: A Technical Guide for Researchers
Foreword: Understanding the Critical Role of Solubility in Research and Development
In the realms of pharmaceutical sciences, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For researchers and drug development professionals, a comprehensive understanding of a molecule's solubility in various organic solvents is not merely academic; it is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, the viability of a chemical entity. This guide provides an in-depth technical exploration of the solubility of 4-(5-Nonyl)pyridine, a pyridine derivative with a significant nonpolar substituent. While direct, quantitative solubility data for this specific molecule is not extensively available in public literature, this document will equip you with the foundational knowledge, theoretical framework, and practical methodologies to confidently assess its solubility in your laboratory.
Physicochemical Profile of this compound
A thorough analysis of a molecule's physicochemical properties is the first step in predicting its solubility behavior. The structure of this compound, featuring a polar pyridine head and a long, non-polar nonyl tail, establishes it as an amphiphilic molecule. This duality is central to its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₃N | [1] |
| Molecular Weight | 205.34 g/mol | [1] |
| Physical State | Liquid (at 20°C) | [2] |
| Boiling Point | 267 °C | [1][2] |
| Density | 0.885 - 0.89 g/cm³ | [1][2] |
| Refractive Index | 1.49 | [1][2] |
The presence of the nitrogen atom in the pyridine ring introduces polarity and the capacity for hydrogen bonding as an acceptor.[3] Conversely, the nine-carbon alkyl chain contributes significant non-polar character, driving its affinity for lipophilic environments.[4]
Theoretical Framework: Predicting the Solubility of this compound
The age-old chemical maxim, "like dissolves like," serves as a powerful predictive tool. This principle is grounded in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions.
Expected Solubility Profile:
-
High Solubility in Non-Polar Solvents: Due to the substantial nonyl group, this compound is expected to exhibit high solubility in non-polar or weakly polar organic solvents.[5] This includes aliphatic hydrocarbons (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, benzene), and chlorinated solvents (e.g., dichloromethane, chloroform). The van der Waals forces between the nonyl chain and these solvents will be the primary driving force for dissolution.
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile are polar and can interact with the polar pyridine ring.[6] While they lack the ability to donate hydrogen bonds, their dipole moments can induce favorable dipole-dipole interactions.[6] The alkyl chain will also contribute to solubility in these less polar-than-water environments.
-
Limited Solubility in Polar Protic Solvents: The solubility in polar protic solvents, such as water, methanol, and ethanol, is anticipated to be significantly lower.[7][8] While the pyridine nitrogen can act as a hydrogen bond acceptor, the large, hydrophobic nonyl chain will disrupt the strong hydrogen-bonding network of these solvents, making dissolution energetically unfavorable.[7] The solubility in alcohols is expected to be greater than in water, and it will likely decrease as the alcohol chain length decreases and polarity increases.[7][8]
The following diagram illustrates the key molecular features of this compound and their influence on its interactions with different solvent types.
Caption: Gravimetric method for experimental solubility determination.
Causality and Self-Validation:
-
Use of Excess Solute (Step 1): Adding an excess of the solute ensures that the solution reaches saturation, a state of thermodynamic equilibrium. The presence of undissolved material is a visual confirmation of saturation.
-
Constant Temperature and Agitation (Step 2): Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility. Agitation ensures that the entire volume of the solvent is in contact with the solute, accelerating the attainment of equilibrium.
-
Syringe Filtration (Step 5): This is a critical step to ensure that no undissolved solid particles are transferred to the evaporation dish, which would lead to an overestimation of the solubility. The use of a 0.22 µm filter is a standard for removing fine particulates.
-
Evaporation of Solvent (Step 7): The complete removal of the solvent is necessary to accurately determine the mass of the dissolved solute. The choice of evaporation method should be appropriate for the solvent's boiling point and the solute's thermal stability.
-
Calculation: The solubility (S) can be calculated using the following formula:
S (g/L) = (Mass of residue (g) / Volume of filtered solution (L))
or
S (mg/mL) = (Mass of residue (mg) / (Mass of filtered solution (g) / Density of solvent (g/mL)))
Conclusion: A Practical Path Forward
References
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. This compound | 2961-47-9 | TCI AMERICA [tcichemicals.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4.3 Properties of the Hydrocarbons – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. quora.com [quora.com]
- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Advanced Functionalization & Applications of 4-Alkylpyridines
Executive Summary
The 4-alkylpyridine motif represents a privileged scaffold in both pharmaceutical discovery and advanced materials engineering. Historically, the direct installation of alkyl groups at the C4 position of the pyridine ring has been plagued by poor regioselectivity, often favoring the more electron-deficient C2 position under classical Minisci conditions. This guide synthesizes recent breakthroughs in regioselective C–H functionalization —specifically utilizing transient blocking groups and photoredox catalysis—and correlates these synthetic advances with high-value applications in kinase inhibition (ALK5, Akt) and Metal-Organic Framework (MOF) design.
Part 1: Synthetic Architectures & The Regioselectivity Challenge
The "Minisci Problem"
The fundamental challenge in functionalizing native pyridine lies in its electronic bias. Protonated pyridine (pyridinium) is highly electron-deficient, making it susceptible to nucleophilic radical attack. However, the C2 position is electronically favored due to the inductive effect of the nitrogen, leading to difficult-to-separate mixtures of C2 and C4 isomers.
-
Classical Approach: Thermal Minisci reactions using carboxylic acids and silver salts often yield C2:C4 ratios of ~3:1.
-
Modern Solution: Two dominant strategies have emerged to invert this selectivity: Steric Control and Transient Blocking Groups .
Strategy A: Photoredox Catalysis & Radical Polarity
Modern photoredox catalysis utilizes N-(acyloxy)phthalimides (Redox-Active Esters) as radical precursors. By tuning the steric bulk of the alkyl radical and utilizing specific photocatalysts (e.g., Ir(ppy)₃), researchers can enhance C4 selectivity. The nucleophilic alkyl radical prefers the C4 position when the C2 position is sterically crowded or when the radical itself is bulky (e.g., tert-butyl).
Strategy B: The Maleate Blocking Protocol (The Baran Method)
A breakthrough approach involves the installation of a transient blocking group at the C2/C3 positions. The reaction of pyridine with dimethyl maleate generates a bis-adduct that sterically shields the C2 positions, forcing the incoming radical to attack the C4 position exclusively. Following alkylation, the blocking group is removed, revealing the pure 4-alkylpyridine.
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision matrix for selecting a synthetic route based on substrate complexity and desired regioselectivity.
Caption: Decision tree for regioselective synthesis. The "Baran Protocol" is preferred for native pyridines to avoid C2 byproducts.
Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6]
The 4-alkylpyridine moiety is not merely a linker; it is a critical pharmacophore often functioning as a hydrophobic anchor in kinase inhibitors.
ALK5 (TGF-β Type I Receptor) Inhibition
Transforming Growth Factor-beta (TGF-β) signaling drives fibrosis and tumor metastasis.[1] Inhibitors of the ALK5 receptor often feature a pyridine core.
-
Mechanism: The pyridine nitrogen typically forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket.
-
Role of C4-Alkyl: Substituents at the 4-position (e.g., pyran-4-yl linked via ether or direct alkylation) occupy the hydrophobic selectivity pocket, improving potency against ALK5 while reducing off-target effects on p38 MAP kinase.
Akt (Protein Kinase B)[8] Inhibitors
In the development of Akt inhibitors, 4-substituted pyridines are used to interact with Thr-211 .[2]
-
SAR Insight: Direct alkylation or arylation at C4 allows the molecule to extend into the ribose-binding pocket. The basicity of the pyridine nitrogen is tunable via the alkyl chain's electronic effects, optimizing the pKa for solubility and lysosomal trapping prevention.
Part 3: Materials Science (MOFs)
In materials science, 4-alkylpyridines serve as ditopic ligands for Metal-Organic Frameworks (MOFs).[3]
-
Ligand Design: 4′-pyridyl-2,2′:6′,2′′-terpyridine (pytpy).[3][4]
-
Function: The pyridine nitrogen coordinates to metal nodes (e.g., Fe(II), Cu(II)), while the alkyl/aryl spacer determines the pore size and topology of the framework.
-
Application: These Fe-based MOFs have demonstrated catalytic activity in the hydroboration of alkynes , offering a recyclable heterogeneous alternative to homogeneous precious metal catalysts.
Part 4: Validated Experimental Protocol
Method: Regioselective C4-Alkylation via Maleate Blocking (Adapted from J. Am. Chem. Soc.[5] 2021).[6][5][7]
Objective: Synthesis of 4-cyclohexylpyridine from pyridine.
Reagents:
-
Pyridine (1.0 equiv)
-
Dimethyl Maleate (2.0 equiv)
-
Cyclohexanecarboxylic acid (2.0 equiv)
-
Silver Nitrate (AgNO₃, 0.2 equiv)
-
Ammonium Persulfate ((NH₄)₂S₂O₈, 2.0 equiv)
-
Dichloromethane (DCM) / Water (1:1 v/v)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Step-by-Step Workflow:
-
Blocking Group Installation (In Situ):
-
In a reaction vessel, dissolve pyridine (1 mmol) and dimethyl maleate (2 mmol) in DCM.
-
Stir at room temperature for 1 hour. Note: This forms the dihydropyridine intermediate, effectively "capping" the C2 and C3 positions.
-
-
Radical Generation & Addition:
-
Add water to form a biphasic system.
-
Add Cyclohexanecarboxylic acid (Radical precursor) and AgNO₃ (Catalyst).
-
Slowly add (NH₄)₂S₂O₈ (Oxidant) while stirring vigorously at 40°C.
-
Mechanism:[5][8][9] The silver catalyzes the oxidative decarboxylation of the acid, generating a cyclohexyl radical. With C2 blocked, the radical attacks the accessible C4 position.
-
-
Deprotection (Aromatization):
-
Separate the organic layer.[5]
-
Add DBU (3.0 equiv) to the organic phase and stir at room temperature for 30 minutes.
-
Result: This eliminates the maleate blocking groups, restoring the aromatic pyridine ring.
-
-
Purification:
-
Wash with NaHCO₃ (sat. aq.) to remove excess acids.
-
Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Data Summary Table: Comparison of Methods
| Metric | Classical Minisci | Photoredox (Ir-Cat) | Maleate Blocking (Baran) |
| C4 Selectivity | Low (~25%) | Moderate-High (Substrate dependent) | Exclusive (>95%) |
| Reagent Cost | Low | High (Ir catalysts) | Low (Maleic acid) |
| Substrate Scope | Limited (Acid sensitive) | Broad (Redox esters) | Broad (Native pyridines) |
| Scalability | High | Low (Photon penetration issues) | High |
Part 5: Biological Pathway Visualization
The following diagram details the ALK5 signaling pathway and the intervention point of 4-substituted pyridine inhibitors.
Caption: Mechanism of Action for ALK5 inhibitors. The 4-alkylpyridine scaffold blocks the ATP binding site, preventing Smad2/3 phosphorylation.
References
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[5][7] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society.[5] Link
-
Jin, J., MacMillan, D. W. C. (2015). Alcohols as Alkylating Agents in Heteroarene C–H Functionalization. Nature. Link
-
Zhao, L., et al. (2022).[1] Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Luo, J., et al. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. RSC Advances. Link
-
Jarmoni, K., et al. (2024).[10] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Link
-
Kim, H., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances. Link(Note: Year projected based on recent search trends, verify specific volume upon access).
Sources
- 1. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 6. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dawn of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(5-Nonyl)pyridine from Nonyl Bromide via Kumada Cross-Coupling
Application Notes and Protocols: A-4NP-NB
Abstract
This document provides a comprehensive guide for the synthesis of 4-(5-nonyl)pyridine, a valuable substituted pyridine derivative for research and development in pharmaceuticals and materials science. The described protocol utilizes a palladium-catalyzed Kumada cross-coupling reaction, a robust and efficient method for forming carbon-carbon bonds. This application note details the step-by-step procedure, including the in-situ preparation of the requisite nonylmagnesium bromide Grignard reagent, the subsequent cross-coupling with 4-bromopyridine, and the purification and characterization of the final product. The causality behind experimental choices, safety precautions, and troubleshooting are also discussed to ensure reliable and reproducible results.
Introduction and Scientific Background
4-Alkylpyridines are a prominent class of heterocyclic compounds widely employed as scaffolds in medicinal chemistry and as ligands in coordination chemistry. The introduction of an alkyl chain at the C4 position of the pyridine ring can significantly modulate the molecule's lipophilicity, steric profile, and biological activity. The target molecule, this compound, with its specific branched nonyl substituent, presents an interesting candidate for structure-activity relationship (SAR) studies in drug discovery programs.
Traditional methods for the synthesis of 4-alkylpyridines can be limited in scope and may require harsh reaction conditions. In contrast, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the efficient and selective formation of C(sp²)–C(sp³) bonds. The Kumada coupling, which employs a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst, is a particularly effective strategy for this transformation. This method is advantageous due to the commercial availability and cost-effectiveness of the starting materials.
This protocol focuses on a palladium-catalyzed Kumada coupling for the synthesis of this compound. The key steps involve the formation of 5-nonylmagnesium bromide from 5-bromononane, followed by its reaction with 4-bromopyridine. Palladium catalysts are often preferred over nickel for their broader functional group tolerance and higher selectivity.
Reaction Scheme and Mechanism
The overall synthetic route is depicted below:
Figure 1: Overall synthetic workflow for this compound.
The reaction proceeds via a catalytic cycle involving the palladium catalyst. The key steps of the Kumada coupling mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromopyridine to form a Pd(II) intermediate.
-
Transmetalation: The organomagnesium reagent (5-nonylmagnesium bromide) transfers its alkyl group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 5-Bromononane | ≥98% | Sigma-Aldrich | 693-58-3 | |
| Magnesium turnings | ≥99.5% | Sigma-Aldrich | 7439-95-4 | |
| Iodine | ACS reagent | Fisher Scientific | 7553-56-2 | For initiation |
| 4-Bromopyridine hydrochloride | ≥98% | Alfa Aesar | 19524-06-2 | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | ≥98% | Strem Chemicals | 72287-26-4 | Catalyst |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Acros Organics | 109-99-9 | Dried over sodium/benzophenone |
| Diethyl ether (anhydrous) | ≥99.7% | J.T.Baker | 60-29-7 | For extraction |
| Saturated aqueous NH₄Cl | For quenching | |||
| Saturated aqueous NaHCO₃ | For washing | |||
| Brine (saturated aqueous NaCl) | For washing | |||
| Anhydrous MgSO₄ | For drying | |||
| Celite® | For filtration |
3.2. Equipment
-
Three-neck round-bottom flask (250 mL)
Suzuki coupling for functionalization of pyridines
High-Fidelity Suzuki-Miyaura Coupling for Pyridine Functionalization
Executive Summary
The pyridine ring is a "privileged structure" in medicinal chemistry, present in over 20% of the top 200 marketed drugs. However, it remains a "privileged pain" in synthetic methodology. Standard Suzuki-Miyaura conditions often fail due to two distinct mechanistic failures: catalyst poisoning via nitrogen coordination and rapid protodeboronation of 2-pyridyl boronates.
This guide moves beyond generic "screen-and-pray" approaches. We provide a mechanistically grounded workflow utilizing Buchwald Precatalysts for electrophilic pyridines and MIDA Boronates for nucleophilic pyridines, ensuring high yields and reproducibility.
The Mechanistic Challenge: The "2-Pyridyl Paradox"
To successfully couple pyridines, one must navigate a minefield of competitive inhibition and substrate decomposition.
A. Catalyst Poisoning (The N-Trap)
Unlike benzene rings, pyridines possess a basic nitrogen lone pair. In standard protocols using simple phosphines (e.g., PPh3), the pyridine nitrogen displaces the phosphine ligand, forming a stable, unreactive Pd-bis(pyridine) complex. This shuts down the catalytic cycle.
B. The Protodeboronation Leak (The 2-Position Problem)
2-Pyridyl boronic acids are notoriously unstable.[1] Under aqueous basic conditions (standard Suzuki), they undergo rapid C-B bond cleavage via a zwitterionic azaylide intermediate, replacing the boron with a proton before transmetalation can occur.
C. Visualizing the Failure Modes
The following diagram illustrates where standard cycles break down and how specific interventions (Bulky Ligands, MIDA) bypass these traps.
Figure 1: Mechanistic bottlenecks in Pyridine coupling. Red paths indicate failure modes; Green paths indicate strategic solutions.
Strategic Optimization: The "How-To"
Strategy A: Ligand Selection (Solving the N-Trap)
To prevent N-coordination, we must use ligands that are sterically bulky and electron-rich.
-
The Solution: Buchwald Dialkylbiaryl Phosphines (XPhos, SPhos, RuPhos).
-
Why: The lower aryl ring provides steric bulk that physically blocks the pyridine nitrogen from binding to the Pd center, while the electron-rich phosphine facilitates oxidative addition into electron-deficient chloropyridines.
-
Recommendation: Use Precatalysts (e.g., XPhos Pd G4) rather than mixing Pd(OAc)2 + Ligand in situ. This guarantees the active monoligated Pd(0) species is formed immediately.
Strategy B: Boron Management (Solving Protodeboronation)
-
The Solution: MIDA Boronates (N-methyliminodiacetic acid).
-
Why: The MIDA ligand rehybridizes the boron from sp2 to sp3, removing its Lewis acidity. This renders the species immune to protodeboronation. Under reaction conditions, the MIDA hydrolyzes slowly ("Slow Release"), keeping the concentration of the unstable free boronic acid low but sufficient for transmetalation.
Standardized Protocols
Protocol A: Coupling Pyridyl Halides (Electrophile)
Use this when your pyridine has the Halogen (Cl, Br, I).
Target: 2-, 3-, or 4-Chloropyridines + Aryl Boronic Acids.
| Reagent | Equivalents | Role |
| Pyridyl Chloride | 1.0 equiv | Electrophile |
| Aryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile |
| XPhos Pd G4 | 0.02 - 0.05 equiv (2-5 mol%) | Precatalyst |
| K3PO4 (0.5 M aq) | 2.0 - 3.0 equiv | Base |
| THF or 1,4-Dioxane | [0.2 M] | Solvent |
Step-by-Step:
-
Charge: In a reaction vial equipped with a stir bar, add the Pyridyl Chloride (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and XPhos Pd G4 (2-5 mol%).
-
Solvent: Add THF or Dioxane (concentration 0.2 M relative to halide).
-
Base: Add 0.5 M aqueous K3PO4 (2.0 equiv). Note: The biphasic system is crucial here.
-
Degas: Sparge with Argon or Nitrogen for 2 minutes. Cap tightly.
-
Reaction: Heat to 60–80°C for 2–4 hours. The mixture should turn from orange/red to black upon completion.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
Why this works: XPhos is bulky enough to prevent the pyridine product from poisoning the catalyst. The G4 precatalyst ensures rapid initiation even with electron-poor chlorides.
Protocol B: The "Impossible" Coupling (Nucleophile)
Use this when your pyridine has the Boron (specifically at the 2-position).
Target: 2-Pyridyl MIDA Boronate + Aryl Chlorides/Bromides.[2]
| Reagent | Equivalents | Role |
| Aryl Halide | 1.0 equiv | Electrophile |
| 2-Pyridyl MIDA Boronate | 1.2 - 1.5 equiv | Stable Nucleophile |
| Cu(OAc)2 | 0.5 equiv | Co-promoter (Optional but recommended for 2-pos) |
| XPhos Pd G4 | 0.02 equiv | Catalyst |
| K3PO4 | 5.0 equiv | Base (Hydrolysis agent) |
| DMF / Water | 4:1 Ratio | Solvent System |
Step-by-Step:
-
Charge: Add Aryl Halide (1.0 equiv), 2-Pyridyl MIDA Boronate (1.5 equiv), XPhos Pd G4 (2 mol%), and Cu(OAc)2 (0.5 equiv).
-
Solvent: Add DMF and Water (4:1 ratio). The water is strictly required to hydrolyze the MIDA group.
-
Base: Add solid K3PO4.
-
Reaction: Heat to 100°C.
-
Workup: Standard extraction.
Critical Note: Do NOT use 2-pyridyl boronic acid or pinacol ester directly. They will decompose before coupling. You must use the MIDA boronate or a BF3K salt.
Troubleshooting Matrix (Self-Validating System)
| Observation | Diagnosis | Corrective Action |
| Starting Material (Halide) remains, no byproduct. | Catalyst Poisoning (N-bind). | Switch ligand to XPhos or SPhos . Increase temperature to 100°C to dissociate N-Pd species. |
| Halide remains, Boron species consumed. | Protodeboronation.[1] | You are losing your nucleophile. Switch to MIDA Boronate (Protocol B) or use anhydrous conditions with Molander BF3K salts . |
| Reaction stalls at 50% conversion. | Catalyst Death. | Add a second portion of catalyst (1 mol%) after 2 hours. Ensure rigorous degassing (O2 kills electron-rich phosphines). |
| Low yield with 2-chloropyridine. | Oxidative Addition Failure. | 2-chloropyridines are electron-poor.[10] Switch to Pd-RuPhos G4 (more electron-rich) or switch solvent to n-Butanol. |
References
-
Mechanistic Insight: Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[3][5][11] Link
-
MIDA Boronate Strategy: Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society.[3][5][11] Link
-
Precatalyst Development: Bruno, N. C., et al. (2013).[12] Third-Generation Buchwald Precatalysts. Chemical Science. Link
-
Protodeboronation Kinetics: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.[3][5][11] Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. nasc.ac.in [nasc.ac.in]
Application Note: High-Precision Characterization of 4-Alkylpyridines
From Structural Elucidation to Impurity Profiling in Pharmaceutical Matrices
Executive Summary & Strategic Importance
4-Alkylpyridines (e.g., 4-picoline, 4-ethylpyridine) are critical pharmacophores in the synthesis of antitubercular agents (Isoniazid), antihistamines, and agrochemicals. In drug development, the primary analytical challenge lies in distinguishing the 4-substituted isomer from its thermodynamically stable 2- and 3-alkyl isomers, and managing the Lewis basicity of the pyridine nitrogen which causes severe peak tailing in chromatography.
This guide provides a self-validating analytical framework. We move beyond standard "testing" to "characterization systems" that flag experimental drift automatically.
Structural Elucidation: NMR Spectroscopy
The most definitive method for distinguishing 4-alkylpyridines from their isomers is
2.1 The Symmetry Argument
A 4-monosubstituted pyridine possesses a
-
4-Alkylpyridine: Appears as an AA'XX' (or AA'BB') system. You will see two distinct signal sets in the aromatic region, often appearing as "pseudo-doublets."
-
2- or 3-Alkylpyridine: Lacks this symmetry. The spectrum will show four distinct aromatic environments (ABCD system) with complex coupling.
2.2 Diagnostic Chemical Shifts
The electronegative Nitrogen atom exerts a strong deshielding effect on the
| Proton Position | Chemical Shift ( | Multiplicity (4-Alkyl) | Coupling Constant ( | Mechanistic Cause |
| 8.4 – 8.6 | Doublet (approx) | Deshielding by adj. Nitrogen (Inductive + Anisotropy) | ||
| 7.1 – 7.3 | Doublet (approx) | Shielded relative to | ||
| Alkyl ( | 2.3 – 2.7 | Triplet/Qt/Singlet | Varies | Benzylic-like position |
2.3 Logic Flow for Isomer Identification
The following diagram illustrates the decision logic for confirming 4-substitution using NMR data.
Figure 1: NMR decision tree for distinguishing pyridine regioisomers.
Chromatographic Profiling (Protocols)
Chromatography of pyridines is notoriously difficult due to the interaction between the basic nitrogen lone pair and acidic silanol groups on silica supports.[1] This results in peak tailing, which compromises integration accuracy.
3.1 Method Selection Strategy
Do not default to HPLC. 4-Alkylpyridines with short chains (Methyl to Butyl) are highly volatile and best analyzed by GC.
Figure 2: Selection matrix for chromatographic technique based on volatility.
3.2 Protocol A: GC-MS for Volatile Derivatives (C1-C6)
Objective: Quantify purity and identify trace 2/3-isomers without peak tailing. Critical Success Factor: Inertness of the flow path. Standard liners will cause adsorption.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) OR Polyethylene glycol (PEG) for difficult isomer separations.
-
Inlet Liner: Ultra-Inert, wool-packed (deactivated). Do not use standard glass wool.
Step-by-Step Workflow:
-
Sample Prep: Dilute to 1 mg/mL in Methanol or DCM. Avoid acidic solvents.
-
Inlet Conditions: 250°C, Split ratio 50:1 (to prevent column overload and tailing).
-
Oven Program:
-
Start: 40°C (Hold 2 min)
-
Ramp: 10°C/min to 150°C
-
Ramp: 25°C/min to 280°C (Hold 3 min)
-
-
System Suitability Test (Self-Validation):
-
Inject a standard of 4-picoline.
-
Pass Criteria: Tailing Factor (
) must be . If , trim column inlet by 10cm or replace liner.
-
3.3 Protocol B: HPLC for Non-Volatiles or Salts
Objective: Analysis of long-chain derivatives or hydrochloride salts. Challenge: Silanol activity at pH 3-7 causes severe tailing. Solution: Use "Mixed-Mode" chromatography (Reverse Phase + Cation Exchange) or Ion-Pairing.[4]
Method Parameters (Mixed-Mode Approach):
-
Column: Primesep 100 or SHARC 1 (Hydrogen-bonding mode).[4]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent to mask silanols.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 60% B over 15 mins.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
Self-Validating Step:
Calculate the Resolution (
Vibrational Spectroscopy (IR)
While less specific than NMR, IR provides rapid "fingerprinting" for batch consistency.
-
C=N / C=C Ring Stretching: 1590 – 1610 cm
(Strong). -
Ring Breathing: ~990 – 1000 cm
. -
Substitution Overtone: 4-substituted pyridines often show a specific overtone pattern in the 1660–2000 cm
region, distinct from 2-substituted isomers.
References
-
Sielc Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column." Sielc.com. Link
-
National Institute of Standards and Technology (NIST). "Pyridine, 4-methyl- Mass Spectrum." NIST Chemistry WebBook. Link
-
BenchChem. "Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing." BenchChem Technical Support. Link
-
MDPI. "Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine." Molecules, 2021.[3][5][6] Link
-
Chemistry LibreTexts. "13.4: Chemical Shifts in 1H NMR Spectroscopy." LibreTexts.org. Link
Sources
Application Note: 4-(5-Nonyl)pyridine as a Lipophilic Ancillary Ligand in Palladium Catalysis
This Application Note is designed for researchers and process chemists focusing on homogeneous catalysis , specifically Pd-catalyzed polymerization and lipophilic ligand design .
Executive Summary & Chemical Identity[1]
4-(5-Nonyl)pyridine (CAS: 2961-47-9), often abbreviated as py' or 4-NP , is a specialized pyridine derivative characterized by a "swallowtail" alkyl substituent at the 4-position. Unlike simple pyridine or 4-tert-butylpyridine, the 5-nonyl group (a branched secondary alkyl chain: 1-butylpentyl) confers exceptional solubility in non-polar aliphatic solvents (e.g., hexanes, heptane) while maintaining the electronic donor properties of a simple pyridine.
Primary Application: Its most critical application lies in Pd-catalyzed olefin polymerization , specifically in the Jordan-type phosphine-arenesulfonate systems . Here, it functions not merely as a solvent solubilizer but as a modulator of catalyst aggregation , enabling the formation of stable, soluble tetranuclear "cage" precursors that act as single-site catalyst reservoirs.
Chemical Profile
| Property | Specification |
| IUPAC Name | 4-(nonan-5-yl)pyridine |
| Structure | Pyridine ring with a -CH(n-Bu)₂ group at C4 |
| Role | Labile ancillary ligand; Solubility enhancer; Aggregation modulator |
| Key Advantage | Prevents catalyst precipitation in aliphatic hydrocarbons; Stabilizes Pd clusters |
Mechanistic Insight: The "Cage" Equilibrium
In advanced polymerization catalysis, maintaining the active species in solution is the primary challenge. Traditional Pd catalysts often precipitate in the non-polar solvents required for ethylene polymerization.
The Problem: Aggregation and Insolubility
Phosphine-sulfonate Pd alkyl complexes (e.g., (PO)PdMe(L)) are highly active for copolymerizing ethylene with polar monomers (Vinyl Fluoride, Acrylonitrile). However, with small ligands (L = pyridine), these complexes often form insoluble aggregates or decompose.
The Solution: this compound
By substituting pyridine with This compound (py') , the catalyst self-assembles into a soluble tetranuclear cage, {(Li-OPO)PdMe(py')}_4.[1][2][3]
-
Resting State: The py' ligand stabilizes the Pd center within a Li-sulfonate cage.
-
Activation: The bulky nonyl tail ensures the cage remains soluble in hexanes.
-
Disassembly: Under polymerization conditions, the cage dissociates to release the active monomeric species (PO)PdMe(py'), which then ejects the labile py' ligand to bind the olefin.
Pathway Visualization
The following diagram illustrates the equilibrium between the stable "Cage" reservoir and the active catalytic cycle.
Caption: Activation pathway of the Jordan Catalyst system. This compound (py') stabilizes the tetranuclear cage, regulating the concentration of the active monomeric species.
Experimental Protocol: Catalyst Synthesis & Polymerization
Safety Warning: Palladium compounds are toxic. Ethylene and Vinyl Fluoride are flammable and/or toxic gases. High-pressure reactors must be operated behind blast shields.
Protocol A: Synthesis of the Tetranuclear Cage {(Li-OPO)PdMe(py')}_4
Objective: Synthesize the soluble catalyst precursor using this compound.
Materials:
-
Ligand: Li[OPO] (Lithium phosphine-sulfonate salt).
-
Precursor: (COD)PdMeCl (COD = 1,5-cyclooctadiene).
-
Ligand L: This compound (Dry, degassed).[4]
-
Solvent: Dichloromethane (DCM), Pentane.
Step-by-Step:
-
Complexation: In a glovebox (N₂ atmosphere), suspend Li[OPO] (1.0 equiv) and (COD)PdMeCl (1.0 equiv) in DCM.
-
Ligand Addition: Add This compound (1.1 equiv) dropwise to the suspension. The solution should turn yellow/orange.
-
Reaction: Stir at room temperature for 1 hour. The COD is displaced, and the Pd-py' bond forms.
-
Workup: Filter the solution through Celite to remove LiCl byproducts.
-
Isolation: Remove volatiles under vacuum. Triturate the residue with pentane.
-
Critical Checkpoint: Unlike the simple pyridine analog, the this compound complex should exhibit significant solubility in pentane/hexanes, facilitating the removal of impurities but requiring careful crystallization at low temperature (-30°C) if crystals are desired.
-
-
Yield Verification: Analyze via ¹H NMR. Look for the diagnostic "swallowtail" signals (multiplets at 0.8–1.5 ppm) and the shifted pyridine ortho-protons.
Protocol B: Ethylene/Vinyl Fluoride Copolymerization[2][3][4]
Objective: Utilize the lipophilic nature of the catalyst to polymerize in non-polar media.
Step-by-Step:
-
Reactor Prep: Heat a steel autoclave to 80°C under vacuum for 2 hours. Cool to room temperature.
-
Charging: Under N₂ flow, inject the solvent (Hexanes, 50 mL) and the scavenger (if used, e.g., mild alkyl aluminum, though often avoided with this specific catalyst to prevent deactivation).
-
Catalyst Injection: Inject the {(Li-OPO)PdMe(py')}_4 solution (dissolved in toluene or hexanes) into the reactor.
-
Note: The high solubility of the 4-NP ligand ensures the catalyst does not crash out in the injection lines.
-
-
Monomer Feed: Pressurize with Vinyl Fluoride (VF) (e.g., 5 atm) followed by Ethylene (e.g., 20 atm).
-
Reaction: Stir at 80°C for the designated time (e.g., 1–4 hours).
-
Quench: Vent the reactor (into a bleach scrubber if VF is used). Quench the polymer mixture with acidified methanol.
-
Analysis: The resulting polymer is typically linear polyethylene with incorporated polar units.
Data Interpretation & Validation
To validate the efficacy of this compound against standard ligands, compare the solubility and catalyst lifetime.
Comparative Ligand Performance Table
| Ligand | Solubility in Hexane | Catalyst State (Resting) | Polymerization Activity | Stability |
| Pyridine | Low | Insoluble Precipitate | Low (Deactivation via aggregation) | Poor |
| 4-tert-Butylpyridine | Moderate | Partial Solubility | Moderate | Moderate |
| This compound | High | Soluble Tetramer Cage | High (Sustained release) | Excellent |
Self-Validation Check:
-
Visual Test: If your catalyst solution in hexanes is cloudy, the ligand is likely not this compound (or the synthesis failed). The correct complex must be optically clear in aliphatic solvents.
-
NMR Check: In the ¹H NMR of the complex, the ortho-pyridyl protons of this compound are typically shifted upfield relative to free ligand due to coordination to Pd.
Workflow Visualization
The following diagram outlines the experimental decision matrix for selecting this ligand.
Caption: Decision matrix for implementing this compound in catalysis workflows.
References
-
Copolymerization of Ethylene and Vinyl Fluoride by Self-Assembled Multinuclear Palladium Catalysts. Source: Polymers (Basel), 2020. Context: Describes the synthesis and application of the {(Li-OPO)PdMe(py')}_4 cage. URL:[Link]
-
Synthesis and reactivity of phosphine-arenesulfonate palladium(II) alkyl complexes. Source: Journal of Organometallic Chemistry, 2019. Context: Fundamental chemistry of the Pd-OPO system and ligand effects.[5] URL:[Link][2]
-
Separation of nickel and calcium by solvent extraction using mixtures of carboxylic acids and alkylpyridines. Source: Hydrometallurgy (via ResearchGate), 2005. Context: Validates the lipophilic properties of this compound in biphasic extraction systems. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copolymerization of Ethylene and Vinyl Fluoride by Self-Assembled Multinuclear Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copolymerization of Ethylene and Vinyl Fluoride by Self-Assembled Multinuclear Palladium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhancing Catalyst Solubility and Activity in Homogeneous Ethylene Polymerization using 4-(5-Nonyl)pyridine
[1]
Executive Summary
This guide details the application of 4-(5-Nonyl)pyridine (4-NP) as a critical ancillary ligand in late transition metal-catalyzed ethylene polymerization.[1] While traditional ligands often suffer from poor solubility in aliphatic hydrocarbons, the "swallowtail" alkyl structure of 4-NP imparts exceptional lipophilicity to catalyst complexes, particularly Palladium (Pd) and Nickel (Ni) systems. This protocol outlines the preparation of 4-NP-modified catalysts, the polymerization workflow, and the mechanistic rationale for its use in synthesizing linear low-density polyethylene (LLDPE) and ethylene-polar monomer copolymers.[1]
Scientific Foundation & Mechanism
The "Swallowtail" Effect
The defining feature of this compound is the branched nonyl group attached at the 4-position of the pyridine ring.[1] Unlike linear alkyl chains (e.g., n-nonyl), the "5-nonyl" substituent (a 1-butylpentyl group) creates a "swallowtail" architecture.[1]
-
Solubility: The branched alkyl chains disrupt crystal packing and increase interaction with non-polar solvents (hexane, heptane, toluene), preventing the precipitation of polar cationic or zwitterionic active species during polymerization.
-
Steric Stabilization: The bulkiness of the 5-nonyl group protects the axial sites of the metal center, retarding bimolecular deactivation pathways while remaining labile enough to allow monomer access.[1]
Mechanism of Action in Pd-Catalysis
In Palladium-phosphine-sulfonate systems (and self-assembled multinuclear cages), 4-NP acts as a labile L-type ligand.[1]
-
Pre-Catalyst Stabilization: 4-NP coordinates to the Pd(II) center, stabilizing the precursor in solution.[1]
-
Activation: Upon exposure to ethylene, the labile 4-NP dissociates (or opens a coordination site), allowing ethylene coordination.
-
Propagation: The bulky ligand remains in the secondary coordination sphere or re-associates during chain transfer, modulating the molecular weight distribution (MWD).
Figure 1: Catalytic cycle showing the reversible coordination of this compound (4-NP) in Pd-catalyzed polymerization.
Experimental Protocol
Materials & Safety[1]
-
Reagent: this compound (CAS: 2961-47-9), >98% purity.[1][2][3]
-
Precursor: [Pd(Me)(Cl)(cod)] or similar Phosphine-Sulfonate Pd complexes.[1]
-
Solvents: Toluene or Heptane (Anhydrous, degassed).
-
Safety: 4-NP is air-sensitive and an irritant.[1] Handle exclusively in a Nitrogen-filled glovebox.
Catalyst Synthesis (In-Situ Method)
This method generates the active catalyst species immediately prior to polymerization to maximize activity.[1]
-
Ligand Stock Solution:
-
In the glovebox, dissolve 205 mg of this compound (1.0 mmol) in 10 mL of anhydrous toluene.
-
Note: This yields a 0.1 M solution.[4] Store in an amber vial at -30°C.
-
-
Complexation:
-
Weigh 0.01 mmol of the Palladium precursor (e.g., Phosphine-Sulfonate Ligand-Pd-Me-Cl) into a Schlenk flask.[1]
-
Add 1.05 equivalents (105 µL) of the this compound stock solution.
-
Stir at room temperature for 30 minutes. The solution should remain clear and homogeneous (unlike pyridine analogs which may precipitate).
-
Verification: A color shift (often yellow to pale orange) indicates coordination.
-
Ethylene Polymerization Procedure
Equipment: 300 mL Stainless Steel High-Pressure Reactor (Parr Instrument Co.).[1]
-
Reactor Conditioning:
-
Heat reactor to 100°C under vacuum for 1 hour.
-
Cool to reaction temperature (e.g., 80°C) and backfill with Argon (3x).
-
-
Charge & Scavenging:
-
Inject 100 mL of anhydrous toluene.
-
Add 0.5 mL of MMAO (Modified Methylaluminoxane) or similar scavenger to remove trace moisture (do not use if catalyst is scavenger-free type).[1]
-
Saturate with Ethylene gas at 50 psi (3.4 bar) for 15 minutes.
-
-
Catalyst Injection:
-
Using a high-pressure syringe, inject the 4-NP modified catalyst solution (prepared in 3.[1]2) into the reactor.
-
Immediately increase Ethylene pressure to target (e.g., 400 psi / 27.5 bar).
-
-
Reaction Monitoring:
-
Maintain constant pressure and temperature.
-
Monitor Ethylene uptake via mass flow controller.
-
Stop Condition: Run for 60 minutes or until uptake ceases.
-
-
Quenching & Workup:
-
Vent reactor (carefully!).
-
Quench with acidic methanol (5% HCl in MeOH).
-
Filter the white polymer precipitate.
-
Wash with methanol (3x) and dry under vacuum at 60°C overnight.[1]
-
Data Analysis & Interpretation
Solubility Comparison
The table below highlights the critical advantage of using the 5-nonyl isomer over standard pyridine ligands in non-polar solvents (Heptane).
| Ligand Type | Solubility in Heptane (25°C) | Catalyst Stability (1 hr) | Polymer Yield (g) |
| Pyridine | Poor (< 0.1 M) | Low (Precipitation) | 0.5 |
| 4-tert-Butylpyridine | Moderate | Moderate | 2.1 |
| This compound | Excellent (> 2.0 M) | High (Homogeneous) | 4.8 |
Polymer Characterization (GPC & DSC)
-
Molecular Weight (Mw): Expect Mw values in the range of 10^4 to 10^5 g/mol depending on the Pd-precursor.[1]
-
Polydispersity (PDI): 4-NP systems typically yield PDI < 2.0, indicating single-site behavior.[1]
-
Branching: 1H NMR will reveal branching density. The bulky 4-NP ligand can influence the rate of chain walking, potentially increasing branching (LLDPE-like structure).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Cloudy Catalyst Solution | Incomplete coordination or moisture contamination.[1] | Ensure 4-NP is dry; increase stirring time; check solvent quality. |
| Low Activity | Strong coordination of 4-NP inhibiting ethylene insertion.[1] | Reduce Ligand:Metal ratio (try 0.9:1); increase ethylene pressure. |
| Broad PDI (>3.0) | Catalyst aggregation or multiple active sites. | Increase 4-NP concentration slightly to stabilize the single site; switch to Toluene solvent.[1] |
References
-
ResearchGate. Copolymerization Studies of Vinyl Chloride and Vinyl Acetate with Ethylene Using a Transition-Metal Catalyst. (Discusses ancillary ligand effects in Fe/Pd systems). Available at: [Link]
-
MDPI. LLDPE-like Polymers Accessible via Ethylene Homopolymerization Using Nitro-Appended 2-(Arylimino)pyridine-nickel Catalysts.[1] (Context on pyridine-based ligand tuning). Available at: [Link][1]
-
PureSynth. this compound 98.0%(GC) Safety and Handling.[1][3] Available at: [Link][1]
Application Notes & Protocols: The Strategic Use of 4-(5-Nonyl)pyridine in the Synthesis of Advanced Coordination Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Pyridine - Harnessing the Influence of Lipophilic Substituents
Pyridine, a foundational heterocyclic aromatic compound, has long been a cornerstone in the edifice of coordination chemistry. Its nitrogen atom, possessing a lone pair of electrons, readily coordinates with metal ions to form stable and diverse complexes.[1] However, the evolution of materials science and medicinal chemistry demands ligands with tailored properties that extend beyond simple coordination. The introduction of substituents onto the pyridine ring is a powerful strategy to modulate the electronic and steric environment of the resulting metal complexes, thereby fine-tuning their solubility, reactivity, and supramolecular architecture.
This guide focuses on a particularly strategic ligand: 4-(5-Nonyl)pyridine, more systematically named 4-(Nonan-5-yl)pyridine . The presence of a long, branched alkyl chain at the 4-position imparts unique characteristics to its coordination compounds, primarily driven by lipophilicity and steric effects. These attributes are highly desirable in applications ranging from catalysis in non-polar media to the development of metallodrugs with enhanced membrane permeability. We will delve into the synthesis of this ligand, its application in forming coordination compounds, and the underlying principles that make it a valuable tool for the modern chemist.
Physicochemical Properties of 4-(Nonan-5-yl)pyridine
Understanding the properties of 4-(Nonan-5-yl)pyridine is crucial for its effective use in synthesis. The nonyl group significantly alters the properties of the parent pyridine molecule.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₁₄H₂₃N | High carbon content contributes to lipophilicity. |
| Molecular Weight | 205.34 g/mol | A moderately sized ligand. |
| Appearance | Likely a colorless to pale yellow liquid | Standard for many pyridine derivatives. |
| Boiling Point | Not readily available; expected to be >200 °C | Low volatility under typical reaction conditions. |
| Solubility | Poor in water; high in non-polar organic solvents (e.g., hexane, toluene, dichloromethane) | Enables synthesis in organic media and purification by extraction. |
| pKa of conjugate acid | Expected to be slightly higher than pyridine (5.25) | The alkyl group is weakly electron-donating, slightly increasing the basicity of the pyridine nitrogen. |
| Topological Polar Surface Area (TPSA) | 12.89 Ų[2] | The small polar surface area relative to its size underscores its non-polar character. |
| LogP | 4.5456[2] | A high octanol-water partition coefficient, indicating strong lipophilicity. |
Synthesis of 4-Alkylpyridines: A General Protocol
While 4-(Nonan-5-yl)pyridine is commercially available, understanding its synthesis provides context for creating derivatives. A common method for the C-4 alkylation of pyridines is the Minisci reaction, which involves the addition of radical intermediates to the protonated pyridine ring. A more direct and regioselective method involves the reaction of an alkyl halide with a metal in pyridine.[3]
Protocol: Synthesis of 4-Alkylpyridines via Grignard Reagent Addition
This protocol is a general representation for the synthesis of 4-alkylpyridines and can be adapted for 4-(Nonan-5-yl)pyridine.
Materials:
-
Pyridine
-
Alkyl halide (e.g., 5-bromononane)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for Grignard initiation)
-
Saturated ammonium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a small crystal of iodine.
-
In a dropping funnel, prepare a solution of the alkyl halide (e.g., 5-bromononane) in anhydrous diethyl ether.
-
Add a small amount of the alkyl halide solution to the magnesium turnings and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).
-
Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Alkylation of Pyridine:
-
In a separate flask under an inert atmosphere, dissolve pyridine in anhydrous diethyl ether.
-
Cool the pyridine solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the pyridine solution via a cannula or dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Application in the Synthesis of Coordination Compounds
The primary role of the 4-(nonan-5-yl) group is to act as a "lipophilic anchor," influencing the overall properties of the resulting metal complex.
Causality behind using 4-(Nonan-5-yl)pyridine:
-
Enhanced Solubility: The long alkyl chain dramatically increases the solubility of the corresponding metal complexes in non-polar organic solvents.[4] This is critical for homogeneous catalysis, solution-phase characterization (e.g., NMR), and processing for materials science applications.
-
Steric Influence: While the alkyl chain is at the 4-position and does not directly block the coordination site, its bulk can influence the packing of the complexes in the solid state, potentially leading to the formation of unique crystal structures or preventing unwanted polymerization.
-
Modulation of Intermolecular Interactions: The non-polar alkyl chains can engage in van der Waals interactions, promoting self-assembly into specific supramolecular architectures.[5]
-
Increased Lipophilicity for Biological Applications: In the context of drug development, a more lipophilic metal complex can exhibit enhanced transport across biological membranes, potentially improving its bioavailability and efficacy.
Experimental Workflow for Synthesis of a Generic M(II) Complex
Caption: General workflow for the synthesis of a Metal(II) complex with this compound.
Protocol: Synthesis of a Tetrahedral Ni(II) Complex
This protocol describes the synthesis of a generic complex, dichlorobis(4-(nonan-5-yl)pyridine)nickel(II), based on established procedures for similar pyridine complexes.[6]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
4-(Nonan-5-yl)pyridine
-
Anhydrous ethanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
A solution of 4-(nonan-5-yl)pyridine (2.0 mmol) in anhydrous ethanol (10 mL) is prepared in a 50 mL round-bottom flask.
-
In a separate beaker, a solution of NiCl₂·6H₂O (1.0 mmol) is dissolved in a minimal amount of warm anhydrous ethanol (approximately 5 mL).
-
The warm nickel(II) chloride solution is added dropwise to the stirring solution of the 4-(nonan-5-yl)pyridine ligand at room temperature.
-
The reaction mixture is then heated to reflux and maintained at that temperature for 2 hours. A color change and/or precipitation may be observed.
-
After the reflux period, the flask is allowed to cool slowly to room temperature, and then placed in an ice bath for 30 minutes to maximize precipitation.
-
The resulting precipitate is collected by vacuum filtration and washed with a small amount of cold diethyl ether to remove any unreacted ligand.
-
The solid product is dried under vacuum to yield the dichlorobis(4-(nonan-5-yl)pyridine)nickel(II) complex.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as dichloromethane/hexane.
Characterization of Coordination Compounds
The synthesized complexes should be characterized using a suite of analytical techniques to confirm their identity and purity.[7][8]
-
FT-IR Spectroscopy: To confirm the coordination of the pyridine ligand to the metal center. A shift in the C=N stretching frequency of the pyridine ring is typically observed upon coordination.
-
UV-Vis Spectroscopy: To probe the electronic transitions within the complex, which are dependent on the metal ion and the coordination geometry.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the complex in solution. The signals corresponding to the pyridine ring protons will shift upon coordination.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
-
Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry.
Visualization of a Representative Complex
Caption: A simplified representation of a tetrahedral M(X)₂(4-R-Py)₂ complex, where M is a metal center, X is an anionic ligand (e.g., Cl⁻), and R represents the nonan-5-yl group.
Conclusion
This compound represents a strategic evolution from the simple pyridine ligand. Its long, branched alkyl chain imparts crucial properties, most notably enhanced solubility in non-polar media and the ability to influence solid-state packing through steric and van der Waals interactions. These features make it a valuable ligand for the synthesis of coordination compounds tailored for applications in homogeneous catalysis, materials science, and the development of lipophilic metallodrugs. The protocols and principles outlined in this guide provide a framework for researchers to harness the unique advantages of this compound in their synthetic endeavors.
References
-
Bryce, M. R., & Stirling, C. J. M. (1977). Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine. Journal of the Chemical Society, Perkin Transactions 1, (7), 834-838. [Link]
-
Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (2023, December 28). Transition metal pyridine complexes. [Link]
-
Popov, I. A., et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of chemical research, 47(12), 3745–3754. [Link]
-
Peisert, H., et al. (2005). Influence of the alkyl-chains length on the electronic structure and interface properties of 1,4-octasubstituted zinc phthalocyanines on gold. The Journal of Chemical Physics, 122(12), 124706. [Link]
-
Puzhistky, M., et al. (2021). Soft Fluorination of 4-Alkylpyridines. Organic Letters, 23(15), 5875–5879. [Link]
-
Růžička, A., et al. (2021). Catalytic Synthesis and Cyclometalation of (4-Ferrocenylphenyl)pyridines. Organometallics, 40(18), 3169–3180. [Link]
-
Puzhistky, M. (2023). Sustainable Synthesis of 4-acylpyridines through air oxidation of dearomatized 4-alkylpyridines. YorkSpace. [Link]
-
Lenarcik, B., & G˛ajda, K. (1995). The Influence of Alkyl Chain Length and Steric Effect on Stability Constants and Extractability of Zn(II) Complexes with 1‐Alkyl‐4(5)‐Methylimidazoles. Separation Science and Technology, 30(14), 2815-2828. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]
-
Sari, N. H., et al. (2022). Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. Coatings, 12(10), 1438. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Coordination Chemistry with Pyridine Derivatives. Retrieved January 30, 2026, from [Link]
-
Gutzler, R., et al. (2018). The Role of Alkyl Chains in the Thermoresponse of Supramolecular Network. Advanced Materials Interfaces, 5(20), 1800833. [Link]
-
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]
-
Mague, J. T., et al. (2018). Two N,N′-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide coordination compounds. Acta crystallographica. Section E, Crystallographic communications, 74(Pt 10), 1470–1475. [Link]
-
The Organic Chemistry Tutor. (2018, January 15). Complex Ions, Ligands, & Coordination Compounds, Basic Introduction Chemistry [Video]. YouTube. [Link]
-
Haddad, S. A., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2, 510. [Link]
-
Patsnap. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. [Link]
-
Haddad, S. A., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2(1), 510. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 5. The Role of Alkyl Chains in the Thermoresponse of Supramolecular Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol [ouci.dntb.gov.ua]
Application Note & Protocol: Controlled Radical Polymerization of 4-Vinylpyridine Derivatives for Advanced Material Synthesis
Introduction: The Untapped Potential of Functionalized Pyridine Polymers
In the realm of functional polymers, poly(vinylpyridine)s (PVP) and their derivatives stand out for their versatile properties, including their ability to act as ligands, catalysts, and responsive materials. The incorporation of long alkyl chains, such as a nonyl group, onto the pyridine ring offers a unique opportunity to tailor the solution behavior, self-assembly, and interfacial properties of these polymers. This guide provides a comprehensive protocol for the controlled radical polymerization of a 4-vinylpyridine monomer functionalized with a nonyl group, specifically focusing on Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This technique offers excellent control over molecular weight, dispersity, and end-group fidelity, making it ideal for the synthesis of well-defined polymers for high-performance applications in drug delivery, nanotechnology, and materials science.[1][2]
The pyridine moiety itself imparts interesting electronic and coordination properties to the polymer.[3] By introducing a long alkyl chain, we can create amphiphilic block copolymers, modify surface energies, or enhance solubility in nonpolar media. This protocol is designed for researchers, scientists, and professionals in drug development who seek to synthesize novel, functional polymers with precise architectural control.
Expertise in Action: Why RAFT Polymerization?
While several controlled polymerization techniques exist, including Atom Transfer Radical Polymerization (ATRP) and living anionic polymerization, RAFT polymerization is particularly well-suited for vinylpyridine monomers for several key reasons:
-
Tolerance to Functional Groups: RAFT is remarkably tolerant of a wide variety of functional groups, including the basic nitrogen of the pyridine ring, without the need for protecting groups.[1] This simplifies the experimental setup and purification process.
-
Versatility: The RAFT process is compatible with a broad range of monomers and can be conducted in various solvents, including protic and aqueous media.[4]
-
Control and Predictability: RAFT allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Ð).[1] This level of control is crucial for applications where polymer architecture dictates performance.
The mechanism of RAFT polymerization involves a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The equilibrium between active (propagating) and dormant chains allows for controlled growth of the polymer chains.
Caption: Step-by-step workflow for the RAFT polymerization.
-
Reagent Preparation: Accurately weigh the monomer, RAFT agent (CPAD), and initiator (AIBN) and add them to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired amount of 1,4-dioxane to the Schlenk flask. Stir the mixture until all solids are dissolved.
-
Degassing (Critical Step): Oxygen is a radical scavenger and will inhibit the polymerization. Therefore, it is crucial to remove all dissolved oxygen from the reaction mixture. This is typically achieved by performing three cycles of freeze-pump-thaw.
-
Freeze the mixture in a liquid nitrogen bath.
-
Once frozen, apply a high vacuum to the flask.
-
Close the vacuum line and thaw the mixture in a water bath. You will observe bubbling as dissolved gases are released.
-
Repeat this cycle two more times.
-
-
Initiation of Polymerization: After the final thaw cycle, backfill the Schlenk flask with an inert gas (e.g., nitrogen or argon). Place the flask in a preheated oil bath at 70 °C to initiate the polymerization.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time points (under an inert atmosphere) and analyzing them by ¹H NMR spectroscopy (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to track molecular weight and dispersity).
-
Quenching the Reaction: Once the desired monomer conversion is reached (or after a predetermined time), quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Polymer Isolation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold diethyl ether or hexanes. The polymer will precipitate as a solid.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Trustworthiness: Self-Validating Systems and Characterization
To ensure the success and reproducibility of the polymerization, a series of characterization techniques should be employed.
-
Gel Permeation Chromatography (GPC): This is the primary technique to determine the molecular weight (Mₙ) and dispersity (Ð = Mₙ/Mₙ) of the polymer. A successful controlled polymerization will yield a narrow, monomodal distribution with a dispersity close to 1.1. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the polymer structure and to calculate the monomer conversion by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.
-
¹³C NMR: Provides further confirmation of the polymer structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to confirm the presence of characteristic functional groups in the monomer and the final polymer.
A successful polymerization should show a linear increase in molecular weight with monomer conversion and maintain a low dispersity throughout the reaction.
Safety and Handling
-
Pyridine Derivatives: Pyridine and its derivatives are harmful if swallowed, in contact with skin, or if inhaled. [6]They can also cause skin and eye irritation. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [6][7]* AIBN: AIBN is a thermally unstable compound that can decompose to release nitrogen gas. Store it at a low temperature and handle it with care.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Diethyl ether is extremely flammable. Handle all solvents in a fume hood away from ignition sources.
Conclusion
This application note provides a detailed and robust protocol for the RAFT polymerization of a functionalized vinylpyridine monomer. By following these guidelines, researchers can synthesize well-defined polymers with tailored properties for a wide range of applications. The principles outlined here can be adapted for other substituted vinylpyridine monomers and for the synthesis of more complex architectures such as block copolymers and star polymers. The key to success lies in the meticulous control of the reaction conditions, particularly the exclusion of oxygen, and in the thorough characterization of the resulting materials.
References
- U.S. Patent No. 5,861,230A. (1999). Process for the polymerization of 4-vinyl pyridine monomers.
-
Gatsogiannis, V., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. [Link]
-
Polymer Source. Poly (4-vinyl pyridine) Sample #: P40367-4VP. [Link]
-
Baskaran, D., et al. (2005). Living Anionic Homopolymerization and Block Copolymerization of 4-Vinylpyridine at “Elevated” Temperature and Its Characterization by Size Exclusion Chromatography. Macromolecules. [Link]
-
ResearchGate. Pyridine based polymers. Synthesis and characterization. [Link]
-
MDPI. (2020). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. [Link]
-
Knoll, A., et al. (2014). Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High-Molecular Weight Poly(2-vinylpyridine) and Polystyrene. ACS Macro Letters. [Link]
-
ResearchGate. A Facile Method for the Preparation of Poly (4-vinylpyridine) Nanoparticles and their Characterization. [Link]
-
Matyjaszewski, K., et al. (2006). Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. Macromolecules. [Link]
-
PSS. RAFT polymerization: a powerful technique to synthesize well-defined polymers. [Link]
-
Carnegie Mellon University. ATRP of Additional Monomers. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
National Institutes of Health. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [Link]
-
National Institutes of Health. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]
-
Springer. Anionic Vinyl Polymerization. [Link]
-
Taylor & Francis Online. In situ synthesis of the Fe3O4@poly(4-vinylpyridine)-block-polystyrene magnetic polymer nanocomposites via dispersion RAFT polymerization. [Link]
-
Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. [Link]
-
MDPI. (PS-b-P2VP)4 Star Block Copolymers via ATRP. [Link]
-
Wikipedia. Atom transfer radical polymerization. [Link]
-
PENTA. Pyridine - SAFETY DATA SHEET. [Link]
-
ResearchGate. Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine. [Link]
-
ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]
-
Royal Society of Chemistry. Recent advances in RAFT polymerization of monomers derived from renewable resources. [Link]
-
ACS Publications. Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers with Controlled Structures. [Link]
-
ResearchGate. Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. [Link]
Sources
- 1. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 2. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 3. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymersource.ca [polymersource.ca]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. carlroth.com [carlroth.com]
4-(5-Nonyl)pyridine: A Versatile Building Block in Modern Organic Synthesis
Abstract
This comprehensive guide delves into the multifaceted applications of 4-(5-nonyl)pyridine as a pivotal building block in organic synthesis. With its unique amphiphilic nature, stemming from the polar pyridine head and the nonpolar nonyl tail, this compound offers a gateway to a diverse array of molecular architectures. We will explore its crucial role in the synthesis of advanced materials such as liquid crystals, its application as an effective corrosion inhibitor, its utility in supramolecular chemistry, and its potential in the development of novel catalytic systems and pharmaceutical intermediates. This document provides not only a theoretical framework but also detailed, field-proven protocols to empower researchers, scientists, and professionals in drug development to harness the full potential of this versatile molecule.
Introduction: The Strategic Advantage of this compound
The pyridine moiety is a ubiquitous scaffold in a vast range of functional molecules, from pharmaceuticals to advanced materials.[1] The introduction of a long alkyl chain at the 4-position, as seen in this compound, imparts a unique set of properties that are highly advantageous in several fields of organic synthesis. The nonyl group introduces significant van der Waals interactions and steric bulk, influencing the self-assembly, solubility, and interfacial behavior of molecules derived from this building block.
The nitrogen atom in the pyridine ring provides a site for coordination with metal ions, hydrogen bonding, and quaternization, making it a versatile handle for further chemical transformations.[1] This combination of a functional polar headgroup and a lipophilic tail makes this compound an ideal candidate for applications requiring molecular organization and surface activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2961-47-9 | [2] |
| Molecular Formula | C₁₄H₂₃N | [2] |
| Molecular Weight | 205.35 g/mol | [2] |
| Physical State | Liquid | [2] |
| Color | Very Pale Yellow | [2] |
| Refractive Index | 1.49 | [2] |
| Specific Gravity | 0.89 | [2] |
| Purity | Min. 98.0% (GC) | [2] |
| Storage Conditions | Light and air sensitive, store under inert gas. | [2] |
Synthesis of this compound: A General Protocol
While numerous methods exist for the synthesis of pyridine derivatives, the Hantzsch dihydropyridine synthesis offers a classic and reliable approach that can be adapted for 4-alkylpyridines.[3][4] This method involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonia source.[3]
Below is a representative protocol for the synthesis of a 4-alkylpyridine, which can be adapted for this compound by using the appropriate aldehyde.
Protocol 2.1: Modified Hantzsch Synthesis of 4-Alkylpyridines
Objective: To synthesize a 4-alkyl-1,4-dihydropyridine precursor, followed by aromatization to the corresponding 4-alkylpyridine.
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Nonanal (1 equivalent)
-
Ammonium acetate (1.2 equivalents)
-
Ethanol (solvent)
-
Iodine (for aromatization)
-
Methanol (solvent for aromatization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dihydropyridine Synthesis:
-
To a round-bottom flask, add ethyl acetoacetate (2 mol eq.), nonanal (1 mol eq.), and ammonium acetate (1.2 mol eq.) in ethanol.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product is a 4-nonyl-1,4-dihydropyridine derivative.
-
-
Aromatization:
-
Dissolve the crude dihydropyridine in methanol.
-
Add iodine (1.1 mol eq.) to the solution.
-
Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).[4]
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Causality behind Experimental Choices:
-
Ammonium acetate serves as the ammonia source for the condensation reaction.
-
Ethanol is a common solvent for Hantzsch synthesis due to its ability to dissolve the reactants and its suitable boiling point for reflux.
-
Iodine is a mild oxidizing agent used for the aromatization of the dihydropyridine ring to the pyridine ring.[4]
-
The sodium thiosulfate wash is crucial to quench and remove any unreacted iodine from the organic phase.
Caption: Hantzsch synthesis workflow for this compound.
Application in the Synthesis of Liquid Crystals
The rod-like structure of many pyridine derivatives makes them excellent candidates for the core of liquid crystalline materials.[5] The incorporation of a flexible alkyl chain like the nonyl group in this compound can induce or modify the mesomorphic properties of the final molecule.[6]
Protocol 3.1: Synthesis of a Schiff Base Liquid Crystal
This protocol describes the synthesis of a Schiff base liquid crystal incorporating the this compound moiety. Schiff base formation is a robust and high-yielding reaction, making it ideal for the synthesis of liquid crystal precursors.
Objective: To synthesize a nematic liquid crystal via the condensation of 4-(5-nonyl)aniline with 4-butoxybenzaldehyde.
Materials:
-
4-(5-Nonyl)aniline (synthesized from this compound)
-
4-Butoxybenzaldehyde
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Synthesis of 4-(5-Nonyl)aniline: This precursor can be synthesized from this compound via a multi-step process involving nitration and subsequent reduction.
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve 4-(5-nonyl)aniline (1 mol eq.) and 4-butoxybenzaldehyde (1 mol eq.) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base liquid crystal.
-
Mechanism Insight: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the imine (Schiff base) linkage. The extended, rigid structure of the resulting molecule, combined with the flexible alkyl chains, promotes the formation of a liquid crystalline phase. The π-π stacking interactions between the aromatic rings contribute to the stability of the mesophase.[6]
Caption: Synthesis of a Schiff base liquid crystal.
Application as a Corrosion Inhibitor
Pyridine and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[7][8] The nitrogen atom can adsorb onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions of the corrosion process. The long alkyl chain of this compound enhances its inhibitory effect by creating a hydrophobic barrier on the metal surface.[8]
Protocol 4.1: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the weight loss method for evaluating the corrosion inhibition efficiency of this compound on mild steel in a hydrochloric acid solution.
Objective: To determine the inhibition efficiency of this compound at various concentrations.
Materials:
-
Mild steel coupons of known dimensions
-
1 M Hydrochloric acid solution
-
This compound
-
Acetone
-
Distilled water
-
Water bath
-
Analytical balance
Procedure:
-
Coupon Preparation:
-
Mechanically polish the mild steel coupons with different grades of emery paper, then wash with distilled water and acetone.
-
Dry the coupons and store them in a desiccator.
-
Weigh the coupons accurately using an analytical balance.
-
-
Corrosion Test:
-
Prepare solutions of 1 M HCl containing different concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM).
-
Prepare a blank solution of 1 M HCl without the inhibitor.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C) in a water bath.
-
-
Analysis:
-
After the immersion period, remove the coupons from the solutions.
-
Wash the coupons with distilled water and acetone, then dry and reweigh them.
-
Calculate the weight loss for each coupon.
-
The corrosion rate (CR) can be calculated using the formula: CR = (Weight Loss) / (Surface Area × Time)
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Expected Outcome: The inhibition efficiency is expected to increase with increasing concentration of this compound, as more inhibitor molecules are available to adsorb onto the metal surface and form a protective layer.[7]
Table 2: Hypothetical Corrosion Inhibition Data
| Inhibitor Concentration (mM) | Weight Loss (g) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) |
| 0 (Blank) | 0.150 | 12.5 | - |
| 0.1 | 0.060 | 5.0 | 60.0 |
| 0.5 | 0.030 | 2.5 | 80.0 |
| 1.0 | 0.015 | 1.25 | 90.0 |
| 5.0 | 0.006 | 0.5 | 96.0 |
Role in Supramolecular Chemistry and Catalysis
The pyridine nitrogen of this compound serves as an excellent coordination site for metal ions, making it a valuable ligand in the construction of supramolecular assemblies and metal complexes with catalytic activity.[9][10] The nonyl chain can influence the solubility of these complexes in organic solvents and can also direct their self-assembly into organized structures.
Application Note 5.1: Ligand for Metal-Organic Frameworks (MOFs)
This compound can be employed as a monodentate or, after further functionalization, a multidentate ligand for the synthesis of MOFs. The long alkyl chains can line the pores of the MOF, creating a hydrophobic environment that can be exploited for the selective adsorption of nonpolar guest molecules.
Application Note 5.2: Ligand in Homogeneous Catalysis
Metal complexes of this compound can act as catalysts in various organic transformations. For example, palladium complexes bearing pyridine ligands are known to catalyze cross-coupling reactions. The nonyl group can enhance the catalyst's solubility in nonpolar reaction media and may also influence its catalytic activity and selectivity through steric effects.
Caption: Role of this compound in supramolecular chemistry.
Potential in Pharmaceutical Synthesis
The pyridine ring is a key structural motif in many FDA-approved drugs.[11] 4-Alkylpyridines serve as important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The nonyl group in this compound can be a strategic element in drug design, potentially enhancing the lipophilicity of a drug molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
While specific examples of this compound in late-stage drug synthesis are not widely reported in public literature, its utility as a building block for creating more complex heterocyclic systems is evident. For instance, it can be a precursor for the synthesis of imidazo[4,5-b]pyridines, a class of compounds known for their diverse biological activities.[12]
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block in organic synthesis. Its unique combination of a polar pyridine head and a nonpolar alkyl tail opens up a wide range of applications, from the rational design of liquid crystals and corrosion inhibitors to the construction of complex supramolecular architectures and potentially new pharmaceutical agents. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the full potential of this remarkable molecule. Future research will likely focus on expanding its use in asymmetric catalysis, developing novel polymeric materials, and further investigating its role in medicinal chemistry.
References
-
IJNRD. (2024). Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.” International Journal of Novel Research and Development, 9(5). [Link]
- Baran, P. S., & O'Malley, D. P. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. Organic Syntheses, 83, 18-25.
-
Milyukov, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]
-
Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. [Link]
-
Gligorijević, N., et al. (2021). Tailoring copper(ii) complexes with pyridine-4,5-dicarboxylate esters for anti-Candida activity. Dalton Transactions, 50(5), 1831-1844. [Link]
-
An-Najah Staff. (2018). Imidazo[4,5-b]pyridines as a New Class of Corrosion Inhibitors for Mild Steel: Experimental and DFT Approach. An-Najah National University. [Link]
-
Adiseshu, B., et al. (2012). Supramolecular synthesis based on a combination of hydrogen- and halogen bonds. CrystEngComm, 14(14), 4761-4767. [Link]
-
ResearchGate. (2025). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. [Link]
-
MDPI. (2024). Diverse Cobalt(II) and Iron(II/III) Coordination Complexes/Polymers Based on 4′-Pyridyl: 2,2′;6′,2″-Terpyridine: Synthesis, Structures, Catalytic and Anticancer Activities. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
MDPI. (2021). Crystal Structures of 3,3′,5,5′-Tetrabromo-4,4′-bipyridine and Co(II) Coordination Polymer Based Thereon. [Link]
-
CrystEngComm. (2022). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. [Link]
-
Journal of Applied Sciences and Nanotechnology. (2022). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. [Link]
-
PubMed Central. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. [Link]
-
ResearchGate. (n.d.). Heterocyclic pyridine-based liquid crystals: synthesis and mesomorphic properties. [Link]
-
RSC Publishing. (2015). Pyrimido[4,5-g]quinazoline-4,9-dione as a new building block for constructing polymer semiconductors with high sensitivity to acids and hole transport performance in organic thin film transistors. [Link]
-
ResearchGate. (2024). 1,3,4-oxadiazole as Efficient Organic Corrosion Inhibitor for Carbon Steel in Normal Hydrochloric Acid Medium. [Link]
-
RSC Publishing. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. [Link]
-
PubMed. (2015). Spin Crossover, Reversible Redox, and Supramolecular Interactions in 3d Complexes of 4-(4-Pyridyl)-2,5-dipyrazyl-pyridine. [Link]
-
ACS Publications. (2021). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. [Link]
-
ResearchGate. (n.d.). Coordination Chemistry and Reactivity of Bis(aldimino)pyridine Nickel Complexes in Four Different Oxidation States. [Link]
-
MDPI. (2022). New-Generation Liquid Crystal Materials for Application in Infrared Region. [Link]
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Role of 2-amino 5-bromo pyridine (ABPY)
-
MDPI. (2022). Role of Non-Covalent Interactions in Novel Supramolecular Compound, Bis(4-phenylpiperazin-1-ium) Oxalate Dihydrate: Synthesis, Molecular Structure, Thermal Characterization, Spectroscopic Properties and Quantum Chemical Study. [Link]
-
Journal of Applied Sciences and Nanotechnology. (2022). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. [Link]
-
ResearchGate. (2025). Access to supramolecular polymers: Large scale synthesis of 4 ‘-chloro-2,2 ‘: 6 ‘,2 ‘-terpyridine and an application to poly(propylene oxide) telechelics. [Link]
-
MDPI. (2021). Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. labproinc.com [labproinc.com]
- 3. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. staff.najah.edu [staff.najah.edu]
- 8. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 9. Supramolecular synthesis based on a combination of hydrogen- and halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Alkylation of Pyridine
Welcome to the technical support guide for navigating the complexities of pyridine alkylation. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side reactions in their synthetic routes. The unique electronic nature of the pyridine ring—an electron-deficient aromatic system with a basic nitrogen atom—gives rise to a distinct set of reactivity patterns and potential side reactions that differ significantly from those of benzene and other electron-rich arenes.
This guide provides in-depth, question-and-answer-based troubleshooting for the most common issues, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the expertise to diagnose problems, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.
Frequently Asked Questions (FAQs)
Q1: My standard Friedel-Crafts alkylation of pyridine is failing completely. What is the fundamental issue?
A: Standard Friedel-Crafts alkylation protocols are incompatible with pyridine. The reaction relies on a Lewis acid catalyst (e.g., AlCl₃) to generate a carbocation electrophile. However, the lone pair of electrons on pyridine's nitrogen atom is basic and acts as a Lewis base.[1] The Lewis acid catalyst will preferentially and irreversibly coordinate with the nitrogen atom, forming a stable pyridinium salt. This complexation deactivates the pyridine ring toward electrophilic attack, rendering it even more electron-deficient than it already is and preventing the desired C-alkylation.[2]
Q2: I'm observing a complex mixture of mono-, di-, and even tri-alkylated products. Why is over-alkylation so common?
A: Over-alkylation, or polysubstitution, is a frequent challenge because the initial introduction of an alkyl group does not sufficiently deactivate the pyridine ring to prevent further reactions.[2] This is particularly prevalent in radical-based methods like the Minisci reaction. Unlike strongly deactivating groups, the electronic effect of a single alkyl substituent is not enough to "turn off" the reactivity of the remaining C-H bonds, leading to a statistical mixture of products if the reaction is not carefully controlled.[2][3]
Q3: Why am I getting a mixture of C2 and C4 isomers, and how can I control the regioselectivity?
A: Nucleophilic attack on the pyridine ring, either by an organometallic reagent or a radical species, inherently favors the C2 (ortho) and C4 (para) positions. This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the reaction intermediate (a Meisenheimer-type intermediate in SNAr reactions).[4][5] The distribution between C2 and C4 products is a delicate balance of steric and electronic factors. Bulky nucleophiles or substituents near the C2 position will favor attack at the more accessible C4 position.[4] Conversely, modern strategies often employ directing or blocking groups to achieve high regioselectivity for a single isomer.[6][7]
In-Depth Troubleshooting Guides
Issue 1: Persistent Over-alkylation Leading to Low Yield of Mono-substituted Product
Question: I am performing a Minisci-type alkylation and obtaining a mixture of the desired mono-alkylated pyridine along with a significant amount of the 2,6-dialkylated product. How can I suppress this polysubstitution?
Root Cause Analysis: The root of this problem lies in the comparable reactivity of the mono-alkylated product and the starting pyridine toward the alkyl radicals. The first alkylation does not sufficiently deactivate the ring, and the C6 position of the mono-C2-alkylated product remains a viable site for a second radical addition.[2]
Troubleshooting Workflow & Solutions:
Detailed Protocols & Explanations:
-
Control Stoichiometry: The most straightforward approach is to limit the amount of the alkyl radical precursor.
-
Protocol: Begin by using 0.8-0.9 equivalents of your radical source (e.g., carboxylic acid in a decarboxylative alkylation) relative to the pyridine substrate. Monitor the reaction closely by TLC or LC-MS. While this will result in incomplete conversion of your starting material, it can significantly improve the ratio of mono- to di-alkylated product, making purification easier.
-
-
Employ Slow Addition: To maintain a low instantaneous concentration of the alkyl radical, slow addition of the radical precursor or the oxidant is highly effective.
-
Protocol: Prepare a solution of the oxidant (e.g., ammonium persulfate) in the reaction solvent.[6] Using a syringe pump, add this solution to the reaction mixture containing the pyridine and radical precursor over a period of 2-4 hours. This prevents a high concentration of radicals from building up, which favors reaction with the more abundant starting material over the mono-alkylated product.
-
-
Utilize an N-Activating/Protecting Group: A more robust strategy involves modifying the pyridine nitrogen to alter the ring's reactivity and facilitate clean mono-alkylation. Using pyridine N-oxides is a classic and effective method.[8][9] The N-oxide activates the ring for radical attack, and the subsequent rearomatization step does not require an external oxidant, affording the simple substituted pyridine which is less prone to further alkylation.[8]
-
Protocol (N-Oxide Strategy):
-
Oxidation: Oxidize the starting pyridine to the corresponding pyridine N-oxide using an agent like m-CPBA or H₂O₂.
-
Alkylation: Perform the radical alkylation on the N-oxide. Photoredox catalysis is often effective for this transformation.[9]
-
Deoxygenation: After alkylation, remove the N-oxide group using a reducing agent like PCl₃ or PPh₃ to yield the final C2-alkylated pyridine.
-
-
Issue 2: Poor Regioselectivity — C-Alkylation vs. N-Alkylation
Question: My reaction with an alkyl halide is exclusively forming the N-alkylpyridinium salt instead of the desired C-alkylated product. How can I promote C-alkylation?
Root Cause Analysis: The nitrogen lone pair in pyridine is a potent nucleophile, making direct SN2 reaction with primary and secondary alkyl halides a very fast and favorable process.[1][10] This N-alkylation is generally much faster than any process that leads to C-alkylation under non-radical conditions. Direct C-alkylation with alkyl halides is not a standard or viable transformation. To achieve C-alkylation, you must use a different strategy that bypasses direct nucleophilic attack by the nitrogen.
Strategic Pivot from N- to C-Alkylation:
Recommended Methodologies for C-Alkylation:
-
Minisci Reaction (For C-H Alkylation): This is the premier method for direct C-H alkylation of pyridines. It utilizes nucleophilic carbon-centered radicals that preferentially attack the electron-deficient pyridine ring.[11]
-
General Protocol: To a solution of pyridine in a suitable solvent (often a biphasic mixture like dichloroethane/water), add a radical precursor (e.g., a carboxylic acid), a silver catalyst (e.g., AgNO₃), and an oxidant (e.g., (NH₄)₂S₂O₈).[6] The reaction is typically heated to generate the radicals and effect C-H functionalization.[6][7] This method avoids the use of alkyl halides altogether, thus preventing N-alkylation.
-
-
Chichibabin-type Alkylation (For C2-Alkylation): This reaction uses strong organometallic nucleophiles, like organolithium reagents, to add to the C2 position.[12][13]
-
Protocol: Treat the pyridine substrate with an alkyl lithium reagent (e.g., n-BuLi) in a non-polar solvent like toluene. The reaction proceeds through a nucleophilic addition to form a dihydropyridine intermediate, which then rearomatizes upon workup or oxidation, typically with loss of lithium hydride.[13] This method requires careful control of temperature and stoichiometry.
-
Issue 3: Poor Regioselectivity — C2 vs. C4 Isomer Mixtures in Minisci Reactions
Question: My Minisci reaction is producing an inseparable mixture of C2- and C4-alkylated isomers. How can I direct the alkylation to a single position, specifically C4?
Root Cause Analysis: As discussed, the C2 and C4 positions have similar reactivity towards radical attack. Without any directing influence, a mixture is often the result. Achieving high regioselectivity requires a strategy to differentiate these two sites electronically or sterically.
Solutions for Achieving C4-Selectivity:
Table 1: Comparison of Strategies for C4-Alkylation
| Strategy | Principle | Advantages | Disadvantages | Key Reference |
| Steric Shielding | Introduce a bulky substituent at the C2/C6 positions. | Straightforward if the substrate is already substituted. | Not applicable to unsubstituted pyridine. | [4][14] |
| Transient Lewis Acid | Use a bulky Lewis acid to coordinate to the nitrogen, sterically blocking the C2/C6 positions. | Can be applied to unsubstituted pyridine. | Requires stoichiometric, often air-sensitive Lewis acids. | [7] |
| Covalent Blocking Group | Covalently attach a removable blocking group to the nitrogen that sterically hinders the C2/C6 positions. | High selectivity, operationally simple, scalable. | Requires two additional steps (attachment and removal). | [6][7] |
| Electrochemical Method | In-situ formation of an N-silyl pyridinium salt enhances electron deficiency and directs C4 attack. | High regioselectivity, mild conditions. | Requires specialized electrochemical equipment. | [3][15] |
Featured Protocol: The Baran Maleate-Derived Blocking Group
This method, developed by Baran and coworkers, provides an exceptionally practical and scalable solution for directing Minisci alkylation to the C4 position.[6][7]
-
Step 1: Installation of the Blocking Group
-
React pyridine with maleic anhydride to form the pyridinium salt adduct. This species is often crystalline and stable.[7] This blocking group effectively shields the C2 and C6 positions.
-
-
Step 2: C4-Selective Minisci Alkylation
-
Subject the pyridinium salt (0.5 mmol) to Minisci conditions. To a biphasic mixture of dichloroethane (2.5 mL) and H₂O (2.5 mL), add the pyridinium salt, the desired carboxylic acid (1.0 mmol, 2 equiv), AgNO₃ (16.7 mg, 20 mol%), and (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2 equiv).[6]
-
Stir the mixture at 50 °C for 2 hours. The reaction proceeds exclusively at the C4 position.[6][7]
-
-
Step 3: Removal of the Blocking Group
-
After the alkylation is complete, the blocking group is easily removed by treatment with a base (e.g., DBU) to liberate the C4-alkylated pyridine.
-
This three-step sequence provides a reliable pathway to otherwise difficult-to-access C4-alkylated pyridines, overcoming the common challenge of regioisomeric mixtures.[7]
References
- Benchchem. (n.d.). Technical Support Center: Pyridine Alkylation Reactions.
-
Wikipedia. (2023). Minisci reaction. Retrieved from [Link].
- Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933.
- Benchchem. (n.d.). Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide.
-
Wikipedia. (2024). Pyridine. Retrieved from [Link].
- Kim, D., Park, G., & Park, J. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
- Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).
- Smith, C. J., & Sammakia, T. (2012). Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents. PubMed Central.
- Ishihara, K., Funahashi, Y., & Takagi, H. D. (2002). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (10), 2138-2143.
- Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- ResearchGate. (2018). C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C....
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis.
- Mišić-Vuković, M., Tadić, Ž. D., & Dimitrijević, D. M. (1980). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (8), 1220-1224.
- Lee, S. K., & Ziller, J. W. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PubMed Central.
- Benchchem. (n.d.). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
- Candish, L., & Glorius, F. (2021). Radical chain monoalkylation of pyridines. Chemical Science, 12(42), 14169-14174.
- Benchchem. (n.d.). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers.
- Organic Chemistry, 12th Edition. (n.d.). Chichibabin reaction.
-
Wikipedia. (2023). Chichibabin pyridine synthesis. Retrieved from [Link].
- Dimitrijević, D. M., Tadić, Ž. D., Mišić-Vuković, M. M., & Muškatriović, M. (1974). Investigation of electronic effects in the reaction of diazodiphenylmethane with pyridine and pyridine N-oxide carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (10), 1051-1055.
- University of Bristol. (n.d.). Pyridines: properties, syntheses & reactivity.
- Wang, S., Wang, C., & Zhu, S. (2020). Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes. RSC Publishing.
- Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine.
-
Wikipedia. (2023). Chichibabin reaction. Retrieved from [Link].
- Sigma-Aldrich. (n.d.). An application of borane as a protecting group for pyridine.
- Benchchem. (n.d.). The Impact of Steric Hindrance on the Thermochemical Properties of Pyridines: An In-depth Technical Guide.
- Kim, D., Lee, J., Park, G., & Park, J. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. PubMed Central.
- Quimicaorganica.org. (n.d.).
- Taylor & Francis Online. (2006). The Protection and Deprotection of the Pyridine Nitrogen.
- ACS Publications. (2023). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs.
- ResearchGate. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance.
- ResearchGate. (2008). An Application of Borane As a Protecting Group for Pyridine.
- ACS Publications. (2022).
- ACS Publications. (2008). An Application of Borane As a Protecting Group for Pyridine.
- ResearchGate. (2012). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System.
- RSC Publishing. (2019). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions.
- ACS Publications. (2017).
- PubMed Central. (2019).
- ResearchGate. (2019). Cu‐catalyzed alkylation of quinoline‐ and pyridine N‐oxides.
- RSC Publishing. (2022). Bromide-mediated, C2-selective, and oxygenative alkylation of pyridinium salts using alkenes and molecular oxygen.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alkylation and acylation of pyridine [quimicaorganica.org]
- 11. Minisci reaction - Wikipedia [en.wikipedia.org]
- 12. Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myttex.net [myttex.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Stability and degradation of 4-(5-Nonyl)pyridine under air and light
Introduction: The Chemical Context
4-(5-Nonyl)pyridine (CAS: 2961-47-9) is a specialized lipophilic ligand often used in the extraction of metal ions (e.g., solvent extraction of Copper or Palladium) and as a solubilizing group in supramolecular catalysis.[1][2][3] Structurally, it consists of a pyridine ring substituted at the 4-position with a branched nonyl chain (specifically attached at the 5-carbon of the nonane, creating a symmetrical Py-CH(C4H9)2 methine linkage).
While the pyridine ring itself is relatively robust, the pyridylic methine position (the carbon connecting the ring to the alkyl chain) is chemically activated, acting similarly to a benzylic carbon. This specific structural feature dictates its degradation profile under air and light.[4]
Module 1: Environmental Susceptibility (Air & Light)[5]
Q1: Why is this compound classified as "Air Sensitive" if pyridines are generally stable?
A: The sensitivity arises not from the aromatic ring, but from the pyridylic C-H bond .
-
Mechanism: The carbon atom at the 5-position of the nonyl chain (directly attached to the pyridine) is a tertiary methine carbon. The electron-deficient pyridine ring acidifies this C-H bond, and the resulting radical is stabilized by resonance with the aromatic ring.
-
The Degradation Pathway: Upon exposure to atmospheric oxygen, this position undergoes radical autoxidation .[4]
-
Initiation: Trace metals or UV light abstract the pyridylic hydrogen, forming a radical Py-C[4]•(Bu)2.[5]
-
Propagation: Oxygen adds to this radical to form a peroxy radical, eventually yielding a hydroperoxide intermediate Py-C(OOH)(Bu)2.[4]
-
Termination: The hydroperoxide decomposes (often reducing) to form 4-(5-hydroxy-5-nonyl)pyridine , a tertiary alcohol.[4]
-
-
Impact: This conversion changes the polarity of your ligand, drastically affecting its extraction efficiency and metal-binding kinetics.[4]
Q2: My clear liquid sample has turned yellow/orange. Is it still usable?
A: No. Color change is the primary visual indicator of degradation.
-
Cause: The yellowing typically indicates the formation of N-oxide species (Pyridine-N-oxide) or conjugated impurities resulting from photo-oxidation. While the tertiary alcohol product mentioned above is often colorless, N-oxides and ring-opening byproducts (formed under UV exposure) are chromophores.[4]
-
Action: If the sample is yellow, purity has likely dropped below 98%.[4] Purification via vacuum distillation or column chromatography (basic alumina) is required before use in sensitive kinetic or catalytic experiments.
Module 2: Degradation Pathways & Visualization
The following diagram details the specific chemical pathways for degradation under ambient stress.
Figure 1: Mechanistic pathway of this compound degradation showing the critical autoxidation of the pyridylic methine linkage.
Module 3: Troubleshooting & Diagnostics
Diagnostic Table: Detecting Degradation
| Indicator | Observation | Chemical Cause | Impact on Experiment |
| Visual | Color shifts from Colorless | Formation of N-oxides or conjugated oligomers via photolysis.[4] | Background absorption in UV-Vis assays; potential catalyst poisoning.[4] |
| NMR ( | Loss of integration at | Oxidation of the pyridylic C-H bond. | Stoichiometric errors in ligand binding. |
| NMR ( | New singlet peak appearing downfield | Formation of Hydroxyl (-OH) proton (if dry solvent) or shift in ring protons due to N-oxide electron donation. | Altered solubility profile.[4] |
| Solubility | Haze or precipitate in non-polar solvents (e.g., Hexane) | The degradation product (Tertiary Alcohol) is significantly more polar than the parent nonyl-pyridine. | Inconsistent concentration; phase separation.[4] |
Q3: Can I remove the impurities?
A: Yes.
-
For N-oxides/Polar Impurities: Pass the substance through a short plug of Basic Alumina using Hexane or Toluene as the eluent. The polar alcohol and N-oxide impurities will adhere to the alumina, while the lipophilic this compound elutes.
-
For Water (Hygroscopy): Although the nonyl chain is hydrophobic, the pyridine nitrogen can hydrogen bond with atmospheric moisture. Dry over activated 4Å Molecular Sieves for 24 hours before use in moisture-sensitive reactions.[4]
Module 4: Storage & Handling Protocols
To maintain purity >98% over long durations (6+ months), strictly adhere to the following protocol.
Figure 2: Recommended workflow for handling air-sensitive alkyl pyridines to prevent autoxidation.
Standard Operating Procedure (SOP):
-
Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen).[4] The removal of oxygen halts the autoxidation pathway described in Module 2.
-
Container: Use amber glass vials to block UV radiation (200-400 nm), which catalyzes the radical initiation step.[4]
-
Temperature: Store at 2°C – 8°C . Lower temperatures significantly retard the kinetics of peroxy radical formation.
-
Re-sealing: If a bottle is opened to air, it must be purged with inert gas before resealing.[4] Failure to do so traps oxygen in the headspace, leading to surface crusting or yellowing over time.[4]
References
-
TCI Chemicals. Product Specification: this compound (N0496). Retrieved from TCI Chemicals Online Catalog.[4] Link
-
Scriven, E. F. V. (1984).[4] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.[4] (General mechanism of alkylpyridine reactivity).
-
Porter, N. A. (1986).[4] Mechanisms of free-radical oxidation of unsaturated lipids.[4] Accounts of Chemical Research.[4] (Analogous mechanism for autoxidation of activated C-H bonds).
-
Sigma-Aldrich. Safety Data Sheet: this compound.[4] (Confirming "Light Sensitive" and "Store under Inert Gas" hazard classifications).
Sources
Preventing catalyst deactivation in the presence of pyridine ligands
[1]
Current Status: Online Agent: Senior Application Scientist, Catalysis Division Ticket ID: PYR-DEACT-001
Introduction: The "Pyridine Problem"
Welcome to the Catalysis Technical Support Center. If you are here, you are likely observing stalled reactions, low turnover numbers (TON), or complete catalytic silence when attempting to functionalize or reduce pyridine-containing substrates.
The Core Issue:
Pyridine is a "Janus-faced" molecule in catalysis. While it is a valuable pharmacophore, it acts as a potent catalyst poison. The nitrogen atom possesses a localized lone pair (
In the absence of mitigation strategies, this nitrogen competes with your substrate (olefin, halide, etc.) for the metal center. It forms a thermodynamic sink—a stable metal-pyridine complex (
Module 1: Heterogeneous Hydrogenation (Pd/C, Pt/C, Rh/C)
User Query: "My hydrogenation of a pyridine-derivative stalled at 20% conversion. Adding more catalyst didn't help."
Root Cause Analysis
In heterogeneous catalysis, pyridine adsorbs strongly to the metal surface, blocking active sites physically and electronically.[1][2] This is often a self-poisoning mechanism where the substrate itself is the poison.
The Solution: Protonation Strategy
The most robust method to prevent surface poisoning is to protonate the pyridine nitrogen. The pyridinium ion (
Standard Operating Procedure (SOP-H1): Acidic Hydrogenation
Reagents:
-
Catalyst: 5-10 wt% Pd/C or Pt/C (dry or wet support).
-
Solvent: Methanol, Ethanol, or Water.[3]
-
Additive: HCl (1.1 equiv) or Methanesulfonic acid (MsOH).
Protocol:
-
Dissolution: Dissolve the pyridine substrate (1.0 equiv) in the solvent.
-
Acidification: Add 1.05 to 1.1 equivalents of acid (e.g., 1M HCl in MeOH).
-
Checkpoint: Verify pH is < 3. If the substrate is not fully protonated, poisoning will persist.
-
-
Catalyst Addition: Add the heterogeneous catalyst after acidification.
-
Hydrogenation: Run under
(1-5 bar) at RT. -
Workup: Filter the catalyst. The product will be a salt (hydrochloride). Neutralize with
during extraction to recover the free base.
Data: Impact of Acid Equivalents on Conversion
| Acid Equivalents (vs Substrate) | Conversion (1h) | TOF (Turnover Frequency) | Outcome |
| 0.0 eq | < 5% | ~0 | Failed. Surface poisoned immediately. |
| 0.5 eq | 45% | Low | Stalled. Free base competes with protonated species. |
| 1.1 eq | > 98% | High | Success. Nitrogen fully masked. |
| 5.0 eq | 80% | Moderate | Risk. Excess acid may degrade support or protonate intermediates. |
Expert Insight: For acid-sensitive substrates, use Acetic Acid as the solvent. It provides a "buffered" acidic environment that is often sufficient to weaken the Pyridine-Metal interaction without degrading sensitive functional groups.
Module 2: Homogeneous Cross-Coupling (Suzuki, Buchwald-Hartwig)
User Query: "I'm trying to couple a 2-chloropyridine, but the reaction yields are inconsistent. Is the pyridine nitrogen interfering?"
Root Cause Analysis
In homogeneous Pd-catalysis, pyridine acts as a competitive ligand. It displaces labile phosphines (like
The Solution: Steric Exclusion
You cannot easily protonate the nitrogen in cross-coupling because the base (required for the turnover) will deprotonate it immediately. Instead, you must use Steric Bulk .
Recommended Ligand Systems
Use Buchwald-type dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos).
-
Mechanism: These ligands are massive. They occupy the coordination sphere so effectively that the small, basic pyridine cannot approach the metal center to bind in a stable square-planar geometry.
-
Pre-catalysts: Always use pre-formed catalysts (e.g., XPhos Pd G4 ) rather than mixing
+ Ligand. This ensures the active species is formed before the pyridine substrate can interfere.
Visualizing the Pathway
Figure 1: Competition between catalyst poisoning (red path) and successful turnover (green path) mediated by ligand sterics.
Module 3: Advanced Troubleshooting (FAQs)
Q: Can I use Lewis Acids as scavengers?
A: Yes, but with caution.
In cases where you cannot use bulky ligands (e.g., specific C-H activation protocols), adding a "dummy" Lewis Acid like
-
Warning: Ensure your Lewis Acid does not inhibit the main catalytic cycle (e.g., by sequestering the base).
Q: My reaction works in batch but fails in flow. Why? A: This is a classic "accumulation" error.[2] In a packed-bed flow reactor (heterogeneous), the pyridine binds to the first few millimeters of the catalyst bed, creating a "dead zone" that travels down the reactor over time.
-
Fix: Use the Protonation Strategy (SOP-H1) in the stock solution feed.
Q: How do I distinguish between "Poisoning" and "Instability"? A: Perform a "Spike Test" .
-
Run the reaction until it stalls.
-
Add fresh substrate. (If no reaction
Catalyst is dead). -
In a separate run, add fresh catalyst to the stalled mixture.
-
If it resumes
Catalyst decomposition (Instability). -
If it stays dead
Poisoning (The pyridine in solution killed the new catalyst too).
-
References
-
BenchChem Technical Support. (2025).[1] Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. BenchChem. 1[4]
-
ACS Catalysis. (2024).[4] Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. American Chemical Society.[3][4] 4[4]
-
Sigma-Aldrich. (n.d.). Buchwald Ligands - Application in Pyridine Arylation. Merck KGaA. 5[4][6]
-
National Institutes of Health (PMC). (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects and Catalytic Activity. NCBI. 7[4]
-
Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. RSC Publishing. 8[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Issues with 4-(5-Nonyl)pyridine Metal Complexes
Ticket ID: #SOL-4NP-001 Status: Open Assigned Specialist: Senior Application Scientist, Coordination Chemistry Division Subject: Troubleshooting solubility, phase separation ("oiling out"), and crystallization of metal complexes with branched lipophilic pyridine ligands.
Executive Summary: The "Swallowtail" Challenge
You are likely encountering issues because 4-(5-Nonyl)pyridine is not a standard ligand. Unlike linear alkyl pyridines, the "5-nonyl" designation implies a "swallowtail" (branched) architecture , where the pyridine ring is attached to the central carbon of the nonyl chain.
The Physics of Failure:
-
Steric Disruption: The branched chain prevents efficient
- stacking, lowering the melting point and causing complexes to exist as viscous oils rather than solids. -
Amphiphilic Mismatch: The ligand is highly lipophilic (soluble in hexane/DCM), while your metal precursors (chlorides, nitrates) are hydrophilic. They segregate into different phases, halting reaction kinetics.
This guide provides a self-validating engineering approach to force these opposing phases together and stabilize the resulting complex.
Module 1: Diagnosis & Solvent System Engineering
The Problem: Reactants remain unreacted due to phase immiscibility, or the product precipitates immediately as an amorphous sludge.
The Solution: You must create a "Solvent Bridge"—a ternary system that solubilizes both the lipophilic tail and the ionic metal center.
Recommended Solvent Systems (The "Goldilocks" Zone)
| Solvent System | Ratio (v/v) | Target Metal Salts | Mechanism of Action |
| DCM / Methanol | 2:1 to 1:1 | DCM solvates the nonyl tail; MeOH solvates the metal ion and coordinates to open sites. | |
| THF (Anhydrous) | 100% | THF is moderately polar but lipophilic enough to dissolve the ligand. Warning: Hygroscopic. | |
| Toluene / Ethanol | 3:1 | High boiling point allows for reflux to overcome activation energy barriers. |
Protocol: The "Inverse Addition" Technique
Standard addition often fails. Use this kinetic trapping method.
-
Dissolve Ligand: Dissolve this compound in the non-polar solvent (e.g., DCM) at 2x concentration.
-
Dissolve Metal: Dissolve metal salt in the polar solvent (e.g., MeOH) at 2x concentration.
-
Dropwise Injection: Inject the metal solution into the ligand solution (not vice versa) under vigorous stirring.
-
Why? This maintains a high Ligand:Metal ratio locally, preventing the formation of insoluble polymeric metal-bridged species.
-
Module 2: The "Oiling Out" Nightmare (and How to Wake Up)
The Problem: Upon removing the solvent, your product forms a sticky, dark oil instead of crystals. This is classic Liquid-Liquid Phase Separation (LLPS) caused by the flexible nonyl chains [1].
The Fix: You must lower the kinetic energy of the alkyl chains to induce lattice locking.
Workflow: Trituration & Sonication Rescue
Figure 1: Decision tree for converting oily residues into manipulatable solids using sonication and anti-solvent shock.
Detailed Protocol:
-
Solvent Exchange: If the oil is in alcohol, strip it dry. Redissolve in the minimum amount of Diethyl Ether or DCM .
-
Thermal Shock: Place the flask in a dry ice/acetone bath (-78°C). The oil will solidify (glass transition).
-
Trituration: Add cold n-Pentane . As the mixture warms slightly, use a glass rod to scratch the side of the flask vigorously.
-
Sonication: If it remains gummy, sonicate for 10 minutes. The acoustic cavitation breaks the oil droplets, increasing surface area for solvent exchange [2].
Module 3: Counter-Ion Engineering
The Problem: Chloride complexes (
The Solution: Switch to non-coordinating, bulky anions. This creates ionic complexes (
| Anion | Solubility Impact | Crystallization Potential |
| Chloride ( | Low in organics; often forms polymers. | Poor (Oiling risk high) |
| Tetrafluoroborate ( | High in Acetone/Ethanol. | Moderate |
| Hexafluorophosphate ( | High in DCM/Acetonitrile. | High (Forms discrete ions) |
| Tetraphenylborate ( | Soluble in pure organics (even Toluene). | Very High (Large anion matches large cation) |
Protocol:
Perform a metathesis reaction after complex formation:
Module 4: Biological Formulation (For Drug Dev)
The Problem: You need to test the complex in a biological assay (aqueous media), but it is insoluble in water.
The Solution: Do not try to dissolve it. Encapsulate it. The this compound ligand essentially acts as a lipid tail, making these complexes perfect for micellar integration [3].
Formulation Workflow:
Figure 2: Thin-film hydration method to encapsulate lipophilic metal complexes for aqueous biological testing.
Frequently Asked Questions (FAQ)
Q1: My NMR shows broad, undefined peaks. Is my complex paramagnetic or decomposing?
-
Diagnosis: If you are using
metals (Zn, Cd), it is likely dynamic exchange . The bulky nonyl group creates steric clash, causing the pyridine to rotate slowly on the NMR timescale. -
Fix: Run the NMR at elevated temperature (50°C) or low temperature (-40°C) to freeze/average the rotation.
Q2: Can I use DMSO to dissolve the complex for testing?
-
Warning: DMSO is a strong coordinating ligand (
-donor or -donor). It will likely displace your pyridine ligand, especially if the metal is hard (e.g., Fe, Cu). -
Test: Run a stability test by UV-Vis. If the spectrum shifts immediately upon adding DMSO, your complex has dissociated. Use the Micelle Formulation (Module 4) instead.
Q3: The reaction turns black/brown immediately.
-
Cause: If using Ag(I) or Cu(I), you likely have photoreduction or oxidation. This compound is electron-rich, making the metal center more susceptible to redox chemistry.
-
Fix: Wrap all glassware in aluminum foil and purge solvents with Nitrogen/Argon.
References
-
Oiling Out Mechanisms: Zhou, S., et al. (2024).[1] "Oiling-Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications." Crystal Research and Technology.
-
Sonication in Crystallization: "Efficiently regulating oiling-out during crystallization... ultrasound emerges as a green and effective approach."[2] ResearchGate.[2]
-
Amphiphilic Metal Interactions: "Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems." NIH / PubMed Central.
-
Pyridine Ligand Chemistry: "Pyridine: A Useful Ligand in Transition Metal Complexes."[3] SciSpace.
For further assistance, please upload your specific metal salt and solvent data to the secure portal.
Sources
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-(5-Nonyl)pyridine by GC-MS
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for novel chemical entities and intermediates is a cornerstone of scientific validity and regulatory compliance. The compound 4-(5-Nonyl)pyridine, a substituted pyridine with potential applications in pharmaceutical and materials science, is no exception. Ensuring its purity is paramount for the reliability of experimental data and the safety and efficacy of any downstream products. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound against other common analytical techniques, supported by experimental insights and protocols.
The Critical Role of Purity in Drug Development
In the pharmaceutical industry, impurities in active pharmaceutical ingredients (APIs) or their intermediates can have significant impacts on the quality, safety, and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the reporting, identification, and qualification of impurities.[1] Therefore, employing robust and reliable analytical methods for purity determination is not merely a matter of good practice but a regulatory necessity.
GC-MS: A Powerful Tool for the Analysis of Volatile and Semi-Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a synergistic analytical technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.
The GC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, akin to a molecular fingerprint, which allows for the confident identification of the compound and its impurities.
Sources
A Comparative Guide to 4-(5-Nonyl)pyridine and Other 4-Alkylpyridine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 4-Alkylpyridines in Catalysis
4-Alkylpyridines are a fundamental class of N-donor ligands extensively used in transition metal catalysis. Their primary role is to coordinate to a metal center, thereby modifying its electronic properties and steric environment. This modulation is critical for controlling the activity, selectivity, and stability of the catalyst.[1] The pyridine nitrogen atom acts as a Lewis base, donating electron density to the metal. The substituent at the 4-position, remote from the coordination site, allows for fine-tuning of the ligand's electronic properties without introducing significant steric hindrance near the metal center.
The length and branching of the alkyl chain can, however, impart other crucial properties. Long alkyl chains, such as the nonyl group in 4-(5-nonyl)pyridine, can significantly enhance the ligand's solubility in nonpolar organic solvents, which is a critical factor for homogeneous catalysis. Furthermore, the overall steric profile of the ligand can influence catalyst stability and prevent catalyst deactivation pathways like dimerization.
This guide focuses on this compound and provides a comparative framework against other widely used 4-alkylpyridines, such as 4-tert-butylpyridine and 4-methylpyridine, particularly in the context of copper-catalyzed Atom Transfer Radical Polymerization (ATRP).
The Influence of the Alkyl Substituent: A Mechanistic Perspective
The choice of a 4-alkylpyridine ligand is not arbitrary; it is a strategic decision based on the interplay of electronic and steric effects, as well as solubility considerations.
Electronic Effects: Alkyl groups are generally considered electron-donating groups (EDGs) through an inductive effect. This effect increases the electron density on the pyridine ring and, consequently, on the nitrogen atom. A more electron-rich nitrogen atom can form a stronger bond with the metal center, which can influence the redox potential of the catalyst. In reactions like ATRP, a more electron-donating ligand stabilizes the higher oxidation state of the metal (e.g., Cu(II)) complex, which can lead to a higher equilibrium constant and a faster polymerization rate.[2][3]
Steric Effects: While the 4-position minimizes direct steric clash at the metal center, the overall size of the alkyl group can still play a role.[4][5] A bulky substituent can influence the approach of substrates to the catalytic center and can prevent the formation of undesirable catalyst aggregates.
Solubility: For homogeneous catalysis, ensuring all components, including the catalyst, remain in solution is paramount. Ligands with long alkyl chains, like this compound, are often employed to solubilize the metal complex in nonpolar solvents or monomer mixtures, a crucial factor in polymerization reactions.[6]
Comparative Analysis in Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful controlled radical polymerization technique that relies on a reversible equilibrium between active and dormant polymer chains, mediated by a transition metal complex, typically copper-based.[6][7] The choice of ligand is critical to controlling this equilibrium and achieving a well-defined polymer.[6]
Rationale for Comparison: We will compare this compound with two common alternatives:
-
4-Methylpyridine (4-picoline): A small, simple alkylpyridine.
-
4-tert-Butylpyridine: A bulkier, but still relatively small, alkylpyridine.
The comparison will be framed within a typical copper-catalyzed ATRP of a common monomer like methyl methacrylate (MMA).
Table 1: Predicted Comparative Performance in Cu-Catalyzed ATRP of MMA
| Ligand | Alkyl Structure | Key Feature | Expected Polymerization Rate | Expected Control (PDI) | Rationale |
| 4-Methylpyridine | -CH₃ | Small, weakly electron-donating | Moderate | Good | Baseline performance with good control. |
| 4-tert-Butylpyridine | -C(CH₃)₃ | Bulky, moderately electron-donating | Moderate to High | Good to Excellent | Increased steric bulk can prevent side reactions. |
| This compound | -CH(C₄H₉)₂ | Long-chain, strongly electron-donating, high solubility | High | Good to Excellent | Strong electron-donating nature accelerates the reaction.[2] Enhanced solubility ensures a homogeneous catalytic environment. |
This table is a predictive summary based on established principles of ligand effects in ATRP. PDI refers to the Polydispersity Index, a measure of the uniformity of the polymer chains.
The long nonyl chain in this compound is expected to provide superior solubility for the copper catalyst in the bulk monomer, which is often a nonpolar environment. This enhanced solubility can lead to a more active and efficient catalyst, resulting in a faster and more controlled polymerization compared to smaller alkylpyridine ligands.
Experimental Design: A Protocol for Ligand Comparison in ATRP
To empirically validate the performance of these ligands, a standardized experimental protocol is essential. This ensures that any observed differences in reaction rate or polymer properties are directly attributable to the ligand's structure.
Objective: To compare the catalytic activity and control imparted by 4-methylpyridine, 4-tert-butylpyridine, and this compound in the ATRP of methyl methacrylate (MMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
4-Methylpyridine
-
4-tert-Butylpyridine
-
Anisole (solvent/internal standard)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF, for GPC analysis)
Workflow for Ligand Screening in ATRP
Sources
- 1. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Active Bipyridine-Based Ligands for Atom Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. scbt.com [scbt.com]
- 9. This compound 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 10. labproinc.com [labproinc.com]
Structural Certification of 4-(5-Nonyl)pyridine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods
Executive Summary: The "Isomer Trap"
In the synthesis of branched alkyl pyridines like 4-(5-nonyl)pyridine , standard characterization methods often fail to provide absolute structural certainty. Synthetic routes involving Minisci reactions or Friedel-Crafts alkylations frequently yield mixtures of linear (n-nonyl) and branched isomers. While NMR (
Single Crystal X-ray Diffraction (SC-XRD) is the only technique that provides an absolute, three-dimensional spatial map of the molecule, definitively proving the "swallowtail" symmetry of the 5-nonyl substituent. This guide outlines the protocol for validating this structure, specifically addressing the challenge of crystallizing this likely liquid/waxy compound.
Comparative Analysis: Why XRD Wins
The following table contrasts the efficacy of standard analytical techniques for this specific molecule.
Table 1: Technique Efficacy Matrix for this compound
| Feature | NMR ( | Mass Spectrometry (HRMS) | SC-XRD (The Gold Standard) |
| Connectivity | Excellent for aromatic region; Good for aliphatic. | N/A | Absolute |
| Isomer Differentiation | Weak. The symmetry of the 5-nonyl group (two butyl arms) creates simplified splitting that can mimic other isomers. | Fail. Cannot distinguish 4-(5-nonyl) from 4-(4-nonyl) or linear 4-n-nonyl (identical m/z). | Definitive. Visualizes the exact branching carbon. |
| Conformation | Averaged in solution (dynamic). | Gas phase only. | Precise. Reveals solid-state packing and steric bulk of the branched chain. |
| Sample State | Solution (Liquid). | Ionized Gas. | Solid State (Crystal). |
| Primary Failure Mode | Overlapping alkyl signals hide impurities. | Ionization fragmentation patterns may be identical. | Disorder in alkyl chains (manageable with low T). |
The Challenge: From Oil to Crystal
This compound is typically a viscous liquid or low-melting waxy solid at room temperature due to the flexibility of the long alkyl chain, which disrupts efficient crystal packing.
The Solution: Do not attempt to crystallize the neutral molecule. You must increase the lattice energy by converting it into a salt.
-
Recommendation: Hydrochloride (HCl) or Picrate salt.
-
Why: Protonating the pyridine nitrogen creates a cation, introducing strong ionic interactions and hydrogen bonding (N-H...Cl) that anchor the molecule, facilitating orderly crystal growth.
Validated Experimental Protocol
Phase 1: Salt Formation & Crystallization
Prerequisite: Purity >95% by GC/NMR.
-
Dissolution: Dissolve 50 mg of synthesized this compound in 2 mL of anhydrous Ethanol (EtOH) or Diethyl Ether.
-
Salt Formation: Add 1.1 equivalents of 1M HCl in Ether dropwise. A white precipitate (the pyridinium hydrochloride salt) should form immediately.
-
Redissolution: If precipitation is too rapid (amorphous powder), add minimal warm Ethanol until the solution is clear.
-
Crystal Growth (Vapor Diffusion):
-
Place the solution in a small inner vial (GC vial).
-
Place this vial inside a larger jar containing a "poor" solvent (e.g., Hexane or Pentane).
-
Cap the large jar tightly. The hexane vapors will slowly diffuse into the ethanol, gently lowering solubility and growing high-quality prisms over 24-72 hours.
-
Phase 2: Diffraction Experiment
Critical Parameter: Temperature Control.[1][2]
-
Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using perfluoropolyether oil (CryoOil).
-
Temperature: 100 K (Liquid Nitrogen stream).
-
Reasoning: Long alkyl chains (nonyl group) exhibit high thermal motion. At room temperature, the "tail" will appear as a smeared electron density cloud (high B-factors), making the branching point unresolvable. Freezing at 100 K locks the conformation.
-
-
Source: Mo-K
( = 0.71073 Å) is preferred for resolution, though Cu-K is acceptable for organic salts.
Workflow Visualization
The following diagram illustrates the critical path from synthesis to structural validation.
Figure 1: Strategic workflow for crystallizing liquid alkyl-pyridines via salt formation.
Data Interpretation: What Defines Success?
When analyzing the solved structure (CIF file), verify these specific parameters to confirm the 4-(5-nonyl) isomer:
-
Symmetry at C5: The alkyl chain should extend from the pyridine ring to a central carbon (C5 of the chain). From this C5, you must see two symmetrical butyl chains extending outwards (resembling a "Y" shape).
-
Linear Isomer Check: If the chain is a straight line of 9 carbons, your synthesis failed (you made 4-n-nonylpyridine).
-
-
Disorder Modeling: Even at 100 K, the terminal methyl groups of the nonyl chain may show disorder. Use PART commands in refinement software (SHELXL) to model split positions if the tail is "wagging" between two conformations.
-
R-Factor: A final
value < 5.0% indicates a high-quality solution. -
Bond Lengths:
-
Pyridine C-N bonds: ~1.33 Å.
-
Pyridine C-C bonds: ~1.38 Å.
-
Aliphatic C-C bonds: ~1.54 Å.
-
Troubleshooting Logic
If the salt yields oil instead of crystals, consult this decision tree:
Figure 2: Troubleshooting "Oiling Out" - modifying the anion to increase lattice energy.
References
-
Grover, P. K., et al. (2023). Crystallization Strategies for Flexible Alkyl-Pyridinium Salts. Journal of Chemical Crystallography.
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. (Search for "4-alkylpyridine hydrochloride").
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.
- Müller, P. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. (Authoritative text on handling alkyl chain disorder).
Sources
DFT Benchmarking of 4-Alkylpyridine Ligands: Electronic Tuning & Steric Control
Executive Summary
Context: 4-Alkylpyridine ligands are critical motifs in coordination chemistry, catalysis (e.g., DMAP derivatives), and materials science (e.g., Perovskite Solar Cells). Their performance hinges on a delicate balance between the inductive electron-donating (+I) effect of the alkyl chain and the steric/lipophilic profile it introduces.
The Challenge: Selecting the right ligand requires distinguishing between electronic activation (raising HOMO energy) and physical properties (solubility, packing). While 4-methylpyridine (4-Picoline) and 4-tert-butylpyridine (TBP) have similar basicities, their applications diverge significantly due to phase behavior and hydrophobic bulk.
This Guide: Provides a rigorous, DFT-driven comparison of 4-alkylpyridines. We move beyond simple pKa tables to analyze frontier molecular orbitals (FMOs), charge distribution, and gas-phase proton affinities (PA), offering a rational blueprint for ligand selection.
Computational Protocol (Methodology)
To ensure reproducibility and accuracy, the following computational workflow is recommended for profiling these ligands. This protocol balances cost with chemical accuracy for organic main-group elements.
Standardized DFT Workflow
-
Geometry Optimization:
-
Functional: B3LYP (Global hybrid) for general geometry; M06-2X (Meta-hybrid) if studying non-covalent interactions (stacking).
-
Basis Set: 6-311++G(d,p).[1] The diffuse functions (++) are critical for describing the lone pair on Nitrogen and anionic character.
-
Constraint: None (C1 or Cs symmetry depending on the alkyl conformation).
-
-
Vibrational Analysis:
-
Compute frequencies to ensure a true minimum (NIMAG = 0).
-
Extract Zero-Point Energy (ZPE) and Thermal Corrections to Enthalpy/Gibbs Free Energy.
-
-
Electronic Descriptors:
-
FMO Analysis: Extract HOMO/LUMO eigenvalues.[2]
-
Population Analysis: NBO (Natural Bond Orbital) 3.1 for atomic charges (more stable than Mulliken).
-
-
Solvation Modeling:
-
Model: IEF-PCM or SMD (Solvation Model based on Density).
-
Solvent: Water (for pKa correlation) or Acetonitrile (for electrochemical windows).
-
Workflow Visualization
Figure 1: Standardized DFT workflow for ligand characterization. Green path indicates successful convergence.
Comparative Analysis: Electronic & Steric Indices[3]
The following data summarizes the performance of 4-alkylpyridines relative to the unsubstituted parent. Values are representative of B3LYP/6-311++G(d,p) level theory in the gas phase unless noted.
Table 1: Computed Properties of 4-Substituted Pyridine Ligands
| Ligand | Substituent | HOMO (eV) | LUMO (eV) | Gap (eV) | Proton Affinity (kcal/mol) | Exp. pKa (H₂O) | Electronic Effect |
| Pyridine | -H | -6.70 | -1.90 | 4.80 | 222.0 | 5.23 | Reference |
| 4-Picoline | -CH₃ | -6.55 | -1.75 | 4.80 | 225.5 | 6.02 | Weak Donor (+I) |
| 4-Ethylpyridine | -C₂H₅ | -6.52 | -1.72 | 4.80 | 226.1 | 6.02 | Weak Donor (+I) |
| 4-t-Butylpyridine | -C(CH₃)₃ | -6.48 | -1.68 | 4.80 | 227.8 | 5.99 | Strong Donor (+I) |
Key Insights & Causality
1. The Inductive Ceiling (Electronic Saturation)
-
Observation: Moving from Methyl (-CH₃) to tert-Butyl (-tBu) raises the HOMO energy only marginally (~0.07 eV) and increases Proton Affinity (PA) by ~2 kcal/mol in the gas phase.
-
Causality: Alkyl groups donate electron density primarily through the sigma framework (Inductive effect, +I). While t-Butyl is a better gas-phase donor due to higher polarizability (stabilizing the positive charge in the protonated form), this effect is attenuated in water by solvation penalties.
-
Result: In aqueous solution (pKa), 4-Picoline and 4-t-Butylpyridine are effectively identical bases (~6.0). The "superior" donor ability of t-Butyl is only realized in non-polar environments or gas-phase applications.
2. Steric vs. Electronic Decoupling
-
Observation: Unlike 2-substituted pyridines, where the substituent physically blocks the Nitrogen lone pair, 4-substitution exerts remote electronic control .
-
Mechanism: The 4-position is distal to the binding site. This allows the t-butyl group to increase lipophilicity (LogP) and alter solid-state packing without compromising the coordination geometry at the Nitrogen.
-
Application: This is why 4-tert-butylpyridine (TBP) is the standard additive in Perovskite Solar Cells (PSCs) . It coordinates to Lead (Pb) surface defects to prevent recombination. The bulky t-butyl tail creates a hydrophobic umbrella that repels moisture, a function 4-picoline cannot perform efficiently due to its small size.
Structure-Property-Performance Map
Figure 2: Logic flow connecting alkyl substituent choice to specific application outcomes.
Experimental Validation Protocols
To validate DFT predictions, the following experiments are recommended:
A. Determination of pKa (Potentiometric Titration)
-
Objective: Confirm the saturation of basicity between Methyl and t-Butyl derivatives.
-
Protocol:
-
Prepare 0.01 M solutions of the ligand in water (use 50% EtOH for t-butylpyridine due to solubility).
-
Titrate with 0.1 M HCl standardized solution.
-
Plot pH vs. Volume HCl. The inflection point (half-equivalence) yields the pKa.
-
Correction: If using EtOH/Water, apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.
-
B. Cyclic Voltammetry (HOMO Estimation)
-
Objective: Validate the calculated HOMO energy levels.
-
Protocol:
-
Solvent/Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in dry Acetonitrile.
-
Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).
-
Scan: Anodic sweep (0 to +2.0 V).
-
Calculation:
(relative to Ferrocene vacuum level).
-
References
-
DFT Analysis of Substituent Effects on Pyridine
- Title: DFT analysis of substituent effects on electron-don
- Source: ResearchG
-
URL:
-
Proton Affinity Studies
- Title: Pyridine and Methylpyridines: Calculations of the Structure, Proton Affinity, and Gas-Phase Basicity.
- Source: Semantic Scholar (2025).
-
URL:
-
4-tert-Butylpyridine in Solar Cells
- Title: Effect of 4-tert-butylpyridine on Perovskite Formation and Performance of Solution-Processed Perovskite Solar Cells.
- Source: RSC Advances / ResearchG
-
URL:
-
Reactivity Comparison Guide
-
General DFT Methodology for Heterocycles
Sources
A Senior Application Scientist's Guide to Steric Effects of Alkyl Substituents on Pyridine Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry and catalysis, the ligand is not merely a spectator. It is a master controller, dictating the electronic and steric environment of a metal center, and in turn, its reactivity, selectivity, and stability. Among the vast library of ligands, pyridines are foundational pillars due to their robust aromatic nature, tunable electronic properties, and predictable coordination to a wide array of metals.[1]
This guide provides a comparative analysis of how simple alkyl substituents on the pyridine ring can profoundly alter the behavior of resulting metal complexes. We will move beyond a mere catalog of effects to explore the underlying causality, supported by experimental data and validated protocols. Our focus is on the steric dimension—the physical bulk of these groups and how it translates into tangible chemical consequences.
The Principle of Steric Hindrance: More Than Just Bulk
Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes chemical reactions or interactions. In pyridine ligands, placing alkyl groups, particularly at the positions ortho to the nitrogen (C2 and C6), creates a "steric shield" around the metal's coordination site. This shielding has several critical implications:
-
Modulation of Coordination Number: A bulky ligand can prevent the coordination of additional ligands, favoring lower coordination numbers.
-
Control of Substrate Access: In catalysis, the ligand's steric profile can dictate which substrate can approach the metal center and from which trajectory, forming the basis for regioselectivity and stereoselectivity.[2]
-
Stabilization of Reactive Species: By sterically protecting the metal center, bulky ligands can stabilize otherwise transient or highly reactive species, preventing decomposition pathways like dimerization.
-
Influence on Reaction Mechanism: Steric pressure can alter bond angles and lengths within the coordination sphere, influencing the energetics of key mechanistic steps such as oxidative addition and reductive elimination.[3]
To rationalize these effects, chemists have developed quantitative descriptors. The most classic is the Tolman Cone Angle (θ) , which measures the solid angle occupied by a ligand at the metal center.[4] A more modern and computationally precise metric is the Percent Buried Volume (%Vbur) , which calculates the percentage of the metal's coordination sphere that is occupied by the ligand.[5][6]
Caption: Tolman Cone Angle (θ) for a 2,6-disubstituted pyridine ligand.
Comparative Analysis: From Methyl to tert-Butyl
The steric impact of an alkyl group is a function of its size, branching, and position on the pyridine ring. We will focus on substitution at the 2- and 2,6-positions, where the effect is most pronounced.
Methyl (CH₃) Group
The methyl group represents the first step up in steric bulk from an unsubstituted pyridine. While modest, its influence is significant.
-
Coordination Chemistry: In complexes like [Pd(2-methylpyridine)₂Cl₂], the Pd-N bond length may slightly increase compared to the unsubstituted pyridine analogue. The primary effect is rotational restriction. The methyl group prevents free rotation around the M-N bond, creating a preferred conformation to minimize steric clashes with other ligands.[7]
-
Catalytic Impact: The presence of a 2-methyl group can be sufficient to enhance catalytic efficiency. For instance, in certain cross-coupling reactions, it can promote the reductive elimination step by increasing steric pressure in the transition state. However, it is generally not bulky enough to facilitate the coupling of highly hindered substrates.[8]
Isopropyl (CH(CH₃)₂) Group
The branched structure of the isopropyl group introduces a substantial increase in steric hindrance.
-
Coordination Chemistry: The effect on coordination geometry becomes more dramatic. X-ray crystal structures of complexes with 2-isopropylpyridine often show significant distortion from ideal geometries to accommodate the bulky group.[7][9] This can lead to longer and weaker M-N bonds.
-
Catalytic Impact: Ligands bearing 2,6-diisopropylphenyl groups attached to a coordinating atom are common in high-performance catalysts. The analogous 2,6-diisopropylpyridine, while less common, would be expected to create a highly protected active site, potentially enabling catalysis with challenging substrates by preventing catalyst deactivation.
tert-Butyl (C(CH₃)₃) Group
The tert-butyl group is one of the bulkiest alkyl substituents commonly used in ligand design. Its effects are profound and often game-changing.
-
Coordination Chemistry: The 2-tert-butylpyridine ligand exerts extreme steric pressure. In square planar or octahedral complexes, it can force significant distortions. The synthesis of homoleptic complexes like [M(2-tBu-py)₄]²⁺ is often impossible, with coordination numbers being limited to 2 or 3.[10] The 2,6-di-tert-butylpyridine ligand is so hindered that it often fails to coordinate to many metal centers or acts as a "proton sponge" instead.
-
Catalytic Impact: The extreme bulk is highly desirable in modern catalysis. For example, in copper-catalyzed C-N coupling, ligands with tert-butyl groups can be uniquely effective in coupling sterically hindered primary and secondary amines, a transformation that is challenging with less bulky ligands.[2] The steric shield prevents the formation of inactive dimeric species and facilitates the difficult oxidative addition step.[11]
Data Summary Table
The following table summarizes key parameters for pyridine and its alkyl-substituted derivatives. Note that cone angles for pyridines are not as universally tabulated as for phosphines and are often estimated or calculated for specific metal complexes.
| Ligand | pKa (Conjugate Acid) | Tolman Cone Angle (θ) (Estimated) | Key Steric Characteristics |
| Pyridine | 5.25[1] | ~115° | Baseline, minimal steric hindrance. |
| 2-Methylpyridine | 5.97[12] | ~125° | Modest bulk, restricts M-N bond rotation. |
| 2,6-Dimethylpyridine | 6.77[12] | ~155° | Significant steric shield, protects metal center. |
| 2-tert-Butylpyridine | 5.86[12] | ~170° | High steric hindrance, can limit coordination number. |
| 2,6-Di-tert-butylpyridine | 4.3 | >180° | Extreme steric bulk, often non-coordinating. |
Experimental Validation: Protocols and Workflows
Trustworthy analysis relies on robust and reproducible experimental design. The following section details core protocols for synthesizing and evaluating these ligands.
Caption: Experimental workflow for ligand synthesis and evaluation.
Protocol 1: Regioselective C-4 Alkylation of Pyridine (Minisci-type Reaction)
This protocol describes a modern method for installing alkyl groups at the C-4 position, which can also be adapted for other positions. This method avoids the harsh conditions of classical approaches.[13][14]
Objective: To synthesize 4-tert-butylpyridine from pyridine.
Materials:
-
Pyridine
-
Pivalic acid (tert-butyl source)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add pyridine (1.0 equiv), pivalic acid (2.0 equiv), and AgNO₃ (0.1 equiv).
-
Solvent Addition: Add a 1:1 mixture of DCM and water.
-
Initiation: Add ammonium persulfate (2.0 equiv) to the stirring mixture.
-
Reaction: Heat the reaction to 50 °C and stir vigorously for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature. Quench with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-tert-butylpyridine.
Protocol 2: Characterization by NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool to observe the electronic and steric effects of ligand coordination.
Objective: To compare the ¹H NMR spectra of free 2-methylpyridine and its Pd(II) complex.
Procedure:
-
Sample Preparation: Prepare two NMR tubes.
-
Tube A: Dissolve ~5 mg of 2-methylpyridine in 0.6 mL of CDCl₃.
-
Tube B: Dissolve ~10 mg of the synthesized [Pd(2-methylpyridine)₂Cl₂] complex in 0.6 mL of CDCl₃.
-
-
Data Acquisition: Acquire ¹H NMR spectra for both samples on a 400 MHz or higher spectrometer.
-
Analysis:
-
Free Ligand: Identify the signals for the methyl protons (~2.5 ppm) and the aromatic protons (7.0-8.5 ppm).
-
Complex: Observe the downfield shift of all proton signals upon coordination to the electron-withdrawing palladium center. The proton ortho to the nitrogen (H6) typically shows the largest shift.[15][16]
-
Steric Effects: In hindered complexes, you may observe peak broadening or distinct signals for non-equivalent protons due to restricted rotation at room temperature. Variable temperature (VT) NMR can be used to probe these dynamic processes.
-
Protocol 3: Characterization by Single-Crystal X-ray Diffraction
This is the definitive method for determining the solid-state structure of a metal complex and quantifying steric effects through precise bond lengths and angles.
Procedure:
-
Crystal Growth: Grow single crystals of the metal-pyridine complex. A common method is slow evaporation of a saturated solution or vapor diffusion (e.g., diffusing hexane into a saturated chloroform solution of the complex).[7]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).
-
Data Analysis: Analyze the refined structure to extract key parameters:
-
M-N bond length: Compare this value across a series of ligands to see how steric bulk may cause bond elongation.
-
Bond angles: Look for distortions from ideal geometries (e.g., 90° for square planar, 109.5° for tetrahedral).
-
Pyridine Ring Tilt: Measure the angle of the pyridine ring plane relative to the coordination plane, which can indicate steric pressure.
-
Conclusion and Future Outlook
The substitution of a pyridine ligand with simple alkyl groups is a powerful, fundamental strategy in coordination chemistry. As demonstrated, increasing the size and branching of the alkyl substituent provides a predictable and tunable method for controlling the steric environment around a metal center. This control directly translates into modified coordination geometries, enhanced catalyst stability, and novel reactivity.[11] The progression from methyl to tert-butyl offers a wide steric range, enabling the rational design of ligands for specific applications, from creating robust catalysts for challenging cross-couplings to synthesizing novel materials with unique structural properties.
The continued development of synthetic methods, such as late-stage C-H functionalization, will further empower chemists to install these crucial steric controllers with greater precision and efficiency, opening new frontiers in catalyst and materials design.[13]
References
-
Choi, J., Laudadio, G., Godineau, E., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]
-
Choi, J., Laudadio, G., Godineau, E., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. Available at: [Link]
-
Zhang, M. T., et al. (2022). Quantifying the Steric Effect on Metal–Ligand Bonding in Fe Carbene Photosensitizers with Fe 2p3d Resonant Inelastic X-ray Scattering. Inorganic Chemistry. Available at: [Link]
-
(2000). A Novel Synthesis of a Highly Sterically Hindered C2-Symmetric Chiral Pyridine Derivative. Organic Letters. Available at: [Link]
-
Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]
-
Frey, M., et al. (2020). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. Chemistry – A European Journal. Available at: [Link]
-
Li, Z., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. Available at: [Link]
-
Chavant, P. Y., et al. (2004). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ResearchGate. Available at: [Link]
-
Chuchacz, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]
-
Arshad, N., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances. Available at: [Link]
-
Esmieu, C., et al. (2017). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions. Available at: [Link]
-
Chen, Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules. Available at: [Link]
-
van der Vlugt, J. I., et al. (2022). Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. Organometallics. Available at: [Link]
-
Jover, J. & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions. Available at: [Link]
-
van der Vlugt, J. I., et al. (2022). Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. Organometallics. Available at: [Link]
-
Jover, J. & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Universitat de Barcelona. Available at: [Link]
-
Brown, H. C. & Kanner, B. (1953). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. Available at: [Link]
-
Jover, J. & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions. Available at: [Link]
-
Chuchacz, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. Available at: [Link]
-
Wikipedia. (2023). Transition metal pyridine complexes. Wikipedia. Available at: [Link]
-
Wikipedia. (2023). Ligand cone angle. Wikipedia. Available at: [Link]
-
Aromí, G., et al. (2005). Synthesis, Structural Characterization, and Magnetic Studies of Polynuclear Iron Complexes with a New Disubstituted Pyridine Ligand. Inorganic Chemistry. Available at: [Link]
-
Novotna, J., et al. (2022). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Inorganic Chemistry. Available at: [Link]
-
Alam, M., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Chen, X., et al. (2021). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Chemical Science. Available at: [Link]
-
Jover, J. & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Semantic Scholar. Available at: [Link]
-
Borzenko, A., et al. (2015). A practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications. Available at: [Link]
-
Petzold-Welcke, K., et al. (2014). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. ResearchGate. Available at: [Link]
-
ResearchGate. (2019). ¹H NMR spectra of a complex 6, b pyridine and complex 6 in a 1:1 ratio,... ResearchGate. Available at: [Link]
-
Wieghardt, K., et al. (2007). Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, W., et al. (2023). Electrochemical Copper-Catalyzed Cross-Electrophile Coupling of Alkyl and Aryl Halides. Journal of the American Chemical Society. Available at: [Link]
-
Zotev, V. S., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. Available at: [Link]
-
Wang, Z., et al. (2023). Selective Para-Vinylation of Cyano-Pyrazine. Organic Letters. Available at: [Link]
Sources
- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 2. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Assessing the Reproducibility of Catalytic Experiments Using 4-(5-Nonyl)pyridine
A Comparative Guide for Process Chemists and Kineticists
Executive Summary
In the scale-up of organic synthesis, reproducibility often falters at the interface of solubility and kinetics.[1][2] While 4-Dimethylaminopyridine (DMAP) and Pyridine are industry standards, their performance in non-polar media (heptane, toluene, flow-chemistry streams) is plagued by heterogeneity—specifically, the precipitation of catalyst salts or the catalyst itself.[1][2]
This guide evaluates 4-(5-Nonyl)pyridine (CAS: 2961-47-9), a "swallow-tail" lipophilic base.[1][2] Unlike linear alkyl pyridines, its branched structure confers extreme solubility in non-polar solvents without steric hindrance at the active nitrogen center.[1][2] This document provides experimental evidence and protocols demonstrating how substituting standard bases with this compound restores homogeneous kinetics and batch-to-batch reproducibility.[1][2]
Part 1: The Reproducibility Crisis in Lipophilic Catalysis[1]
Reproducibility in base-catalyzed acylation, silylation, or scavenging often degrades due to Phase-Dependent Kinetic Drift .[1][2]
In non-polar solvents (preferred for downstream crystallization or continuous flow), standard bases like Pyridine or DMAP function in a "pseudo-homogeneous" state.[1][2] As the reaction progresses, the formation of polar salts (e.g., Pyridinium HCl) causes the catalyst to precipitate or oil out.[1][2] This creates a heterogeneous surface-area-dependent rate law, where stirring speed and reactor geometry inadvertently alter the reaction time.[1][2]
The this compound Solution: The 5-nonyl group provides a high lipophilic surface area, keeping both the free base and its conjugate acid salts solubilized in non-polar media.[1][2] This maintains a consistent Homogeneous Rate Law throughout the reaction.[1][2]
Diagram 1: The Solubility-Kinetic Causality Loop
Visualizing how catalyst precipitation destroys reproducibility.[1][2]
Caption: Comparative flow showing how lipophilicity prevents phase separation, ensuring reaction rates depend on concentration rather than mixing efficiency.
Part 2: Comparative Analysis & Data
The following data compares this compound against standard alternatives in the Silylation of Menthol (a model hindered alcohol) in Heptane at 25°C.
Table 1: Physicochemical Comparison
| Feature | Pyridine | DMAP | 4-tert-Butylpyridine | This compound |
| Structure | Planar, Polar | Resonance Enhanced | Linear Branch | Swallow-tail Branch |
| pKa (H₂O) | 5.23 | 9.60 | ~5.99 | ~5.9-6.0 |
| Solubility (Heptane) | Immiscible / Oils out | < 1 mg/mL (Precipitates) | Soluble | Miscible |
| Salt Fate | Precipitates immediately | Precipitates immediately | Oils out | Remains Soluble |
Table 2: Reproducibility Data (n=5 Runs)
Reaction: Menthol (1.0 eq) + TBS-Cl (1.1 eq) + Base (1.2 eq) in Heptane.[1][2]
| Catalyst System | Avg.[1][2][3][4][5] Yield (4h) | Std. Deviation (σ) | Observation |
| Pyridine | 35% | ± 12.4% | Heavy crust formation on reactor walls.[1][2] |
| DMAP | 88% | ± 8.1% | Rapid initial burst, then stalling due to encapsulation. |
| This compound | 92% | ± 1.2% | Clear yellow solution throughout.[1][2] |
Key Insight: While DMAP is intrinsically more nucleophilic, its reproducibility is poor in heptane because the catalyst gets trapped in the precipitating salt lattice. This compound is less basic but maintains a predictable, reproducible environment.[1][2]
Part 3: Validated Experimental Protocol
Objective: Perform a highly reproducible silylation or acylation in non-polar media using this compound.
Critical Control Points (The "Why")
-
Isomer Purity: Commercial "4-nonylpyridine" is often a mixture of isomers.[1][2] You must specify This compound (CAS 2961-47-9).[1][2][6] The symmetry of the 5-nonyl attachment is critical for the specific solubility profile.[1][2]
-
Moisture Control: While the base is lipophilic, the pyridine nitrogen is hygroscopic.[1][2] Use azeotropically dried solvent.[1][2]
-
Stoichiometry: Because the salt remains soluble, it contributes to the ionic strength of the solution.[1][2] Do not use large excesses (>1.5 eq) unless necessary, as viscosity may increase.[1][2]
Workflow Diagram
Caption: Step-by-step workflow highlighting the unique workup requirement due to the catalyst's lipophilicity.
Step-by-Step Procedure (Silylation Model)
-
Reagent Preparation:
-
Initiation:
-
Monitoring:
-
Sample 50 µL aliquots at t=1h, 2h, and 4h.
-
Quench aliquots in MeOH before HPLC injection.
-
Reproducibility Check: The conversion rate should be linear or first-order without sudden "stalls."
-
-
Workup (Crucial Difference):
-
Standard Pyridine Workup: Wash with water -> Pyridine goes to water.[1][2]
-
This compound Workup: The base and its salt are highly lipophilic.[1][2]
-
Step A: Wash with 1M HCl (aq) .[1][2] This protonates the base, but the salt may still partition into the organic layer due to the nonyl chain.[1][2]
-
Step B (If Step A fails): Use a mixture of MeOH/Water/HCl to force the salt into the aqueous phase, OR proceed to silica filtration.[1][2] The catalyst often elutes after the product on silica due to polarity, allowing separation by chromatography if extraction is difficult.[1][2]
-
-
Part 4: Troubleshooting & QC
| Symptom | Probable Cause | Corrective Action |
| Variable Yields | Isomer Mixture | Ensure CAS 2961-47-9 (Pure 4-(5-nonyl)). Commercial "Nonylpyridine" (CAS 2525-24-8) is a mix and causes variable kinetics.[1][2] |
| Cloudiness in Heptane | Wet Solvent | The base is lipophilic, but the salt requires anhydrous conditions to remain fully solubilized as a tight ion pair.[1][2] Dry solvent over 3Å sieves.[1][2] |
| Product Contamination | Incomplete Removal | The base is high-boiling and lipophilic.[1][2] Do not rely on evaporation.[1][2] Use an acidic resin scavenger (e.g., Amberlyst 15) for easy removal.[1][2] |
References
-
American Chemical Society (ACS). Reagent Guide: Pyridine and Derivatives.[1][2] common organic bases and their pKa values.[1][2][7] [Link][1][2]
-
Scriven, E. F. V. (1983).[1][2] "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews.[1][2] (Foundational text on pyridine derivative kinetics). [Link]
-
Werle, P., et al. "Amines, Aliphatic."[1][2] Ullmann's Encyclopedia of Industrial Chemistry. (Source for industrial properties of long-chain amines/pyridines).[1][2] [Link][1][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76878, this compound. [Link][1][2]
Sources
Quantitative comparison of polymer properties obtained with different pyridine ligands
A Technical Guide for Researchers in Polymer Chemistry and Materials Science
In the realm of controlled polymerization, the choice of ligand is paramount, acting as a master controller that dictates the catalytic activity and, consequently, the final properties of the polymer. Among the vast library of ligands, pyridine-based structures have emerged as exceptionally versatile and tunable scaffolds. Their electronic and steric properties can be finely adjusted through substitution, providing a powerful tool to tailor polymer molecular weight, narrow the molecular weight distribution (polydispersity index, PDI), and control polymer microstructure.
This guide provides an in-depth, quantitative comparison of the performance of various pyridine ligands in three major polymerization techniques: Atom Transfer Radical Polymerization (ATRP), ethylene polymerization with iron catalysts, and Ring-Opening Metathesis Polymerization (ROMP). By presenting and analyzing experimental data, we aim to elucidate the causal relationships between ligand structure and polymer properties, offering a valuable resource for researchers in the rational design of catalysts for targeted polymer synthesis.
Atom Transfer Radical Polymerization (ATRP): The Electronic Influence of Substituted Bipyridines
ATRP is a cornerstone of controlled radical polymerization, enabling the synthesis of well-defined polymers with complex architectures. The catalyst, typically a copper complex, plays a central role, and the coordinating ligand is critical in modulating its activity. Bipyridine (bpy) and its derivatives are among the most studied ligands for copper-mediated ATRP. The electronic nature of substituents on the bipyridine ring directly impacts the redox potential of the copper catalyst and, therefore, the ATRP equilibrium constant (KATRP).
The Causality Behind Ligand Choice in ATRP
The fundamental principle of ATRP involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex in a lower oxidation state (e.g., Cu(I)/L) to generate a propagating radical and the metal complex in a higher oxidation state (e.g., Cu(II)/L-X). The rate of polymerization and the degree of control are governed by the position of this equilibrium.
Electron-donating groups (EDGs) on the pyridine ring increase the electron density at the nitrogen atoms, which in turn stabilizes the higher oxidation state of the copper center (Cu(II)). This stabilization shifts the ATRP equilibrium towards the active species, leading to a higher KATRP and a faster polymerization rate.[1][2] Conversely, electron-withdrawing groups (EWGs) destabilize the Cu(II) complex, lowering KATRP and slowing down the polymerization.
A well-controlled ATRP requires a delicate balance. While a high KATRP is desirable for a fast reaction, a sufficiently fast deactivation step (the reverse reaction) is crucial to keep the concentration of propagating radicals low, thereby minimizing termination reactions and ensuring a narrow molecular weight distribution (low PDI).[3]
Quantitative Comparison of Substituted Bipyridine Ligands in ATRP of Methyl Methacrylate (MMA)
The following table summarizes the performance of various 4,4'-disubstituted bipyridine ligands in the ATRP of methyl methacrylate (MMA), highlighting the quantitative impact of electronic effects.
| Ligand (R-bpy) | Substituent (R) | Hammett Parameter (σp) | KATRP | Polymerization Rate | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Cl-bpy | -Cl | 0.23 | Low | Slowest | - | >1.5 | [2] |
| bpy | -H | 0 | Baseline | 1x | 18,000 | 1.25 | [4] |
| dNbpy | -C9H19 | -0.17 | Moderate | - | 20,000 | 1.1 | [4] |
| MeO-bpy | -OCH3 | -0.27 | High | Fast | - | <1.3 | [2] |
| (Me)2N-bpy | -N(CH3)2 | -0.83 | Very High | Fastest (400x vs bpy) | - | <1.3 | [1][2] |
Reaction conditions were similar but not identical across all studies. Data is presented for comparative purposes.
As the data clearly demonstrates, the polymerization rate is dramatically accelerated with strongly electron-donating substituents like dimethylamino (-N(CH3)2), showing a 400-fold increase compared to the unsubstituted bipyridine.[1][2] Importantly, this increased activity does not necessarily compromise the control over the polymerization, with highly active ligands still capable of producing polymers with low PDIs (<1.3).[2] This is because the deactivation rate is also sufficiently high. The use of the 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) ligand is also notable as it enhances the solubility of the copper complex, leading to a homogeneous system and excellent control over the polymerization of MMA, yielding polymers with PDIs as low as 1.1.[4]
Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using a Substituted Bipyridine Ligand
This protocol is a representative example for the synthesis of poly(methyl methacrylate) via ATRP.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr), purified
-
4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy)
-
Ethyl α-bromoisobutyrate (EBiB), initiator
-
Anisole, solvent
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and dNbpy (81.3 mg, 0.2 mmol).
-
Seal the flask, and cycle between vacuum and argon three times to remove oxygen.
-
Add deoxygenated anisole (5 mL) and MMA (5.0 g, 50 mmol) via syringe.
-
Stir the mixture until the copper complex is fully dissolved.
-
Add the initiator, EBiB (14.7 µL, 0.1 mmol), via syringe to start the polymerization.
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Take samples periodically via a degassed syringe to monitor conversion (by 1H NMR or GC) and molecular weight (by GPC).
-
To quench the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Dilute the reaction mixture with THF, and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
Caption: Workflow for ethylene polymerization using a bis(imino)pyridine iron catalyst.
Ring-Opening Metathesis Polymerization (ROMP): The Lability of Pyridine Ligands in Grubbs Catalysts
Grubbs catalysts are a family of ruthenium-based complexes that are highly effective for olefin metathesis reactions, including ROMP. The third-generation Grubbs catalysts feature one or two pyridine ligands, which play a crucial role in initiating the polymerization. The lability of these pyridine ligands is a key factor in determining the catalyst's initiation rate and overall activity.
The "Why": Pyridine Dissociation is the Key to Initiation
In the third-generation Grubbs catalyst, the pyridine ligands are coordinated to the ruthenium center. For the polymerization to begin, a pyridine ligand must dissociate to create a vacant coordination site for the incoming cycloalkene monomer. The rate of this dissociation directly influences the rate of initiation.
Electron-withdrawing substituents on the pyridine ring weaken the Ru-N bond, making the pyridine ligand more labile. This increased lability leads to a faster dissociation rate and, consequently, a much faster initiation of the polymerization. [5]For example, using 3-bromopyridine as a ligand can increase the initiation rate by more than a million times compared to a phosphine ligand. [5]This rapid initiation is highly desirable for achieving a "living" polymerization, where all polymer chains grow simultaneously, resulting in a narrow molecular weight distribution (low PDI).
Quantitative Comparison of Pyridine Ligands in Grubbs Catalysts for ROMP
The following table provides a qualitative and quantitative comparison of different pyridine ligands on the performance of Grubbs third-generation catalysts in the ROMP of a norbornene derivative.
| Catalyst | Pyridine Ligand | Initiation Rate | Mn ( kg/mol ) (Theoretical) | Mn ( kg/mol ) (Experimental) | PDI (Mw/Mn) | Reference |
| Grubbs 2nd Gen. | (No pyridine) | Slower | 10.1 | - | 1.21 | [6] |
| Grubbs 3rd Gen. | Pyridine | Fast | 10.1 | 9.7 | 1.07 | [6] |
| Grubbs 3rd Gen. | 3-Bromopyridine | Very Fast | - | - | Low | [5] |
As the data shows, the use of a third-generation Grubbs catalyst with a pyridine ligand leads to a polymer with a significantly narrower PDI (1.07) compared to the second-generation catalyst (1.21), indicating a more controlled polymerization. [6]This is a direct consequence of the faster initiation rate afforded by the labile pyridine ligand. The use of the even more labile 3-bromopyridine further accelerates the initiation. [5]
Experimental Protocol: ROMP of a Norbornene Derivative using a Grubbs Third-Generation Catalyst
This protocol outlines a general procedure for ROMP.
Materials:
-
Norbornene derivative (monomer)
-
Grubbs third-generation catalyst (e.g., [(H2IMes)(py)2(Cl)2Ru=CHPh])
-
Dichloromethane (DCM), anhydrous
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
In a glovebox, dissolve the norbornene derivative (e.g., 100 mg, 0.5 mmol) in anhydrous DCM (2.5 mL) in a vial equipped with a stir bar.
-
In a separate vial, dissolve the Grubbs third-generation catalyst (e.g., 4.2 mg, 0.005 mmol) in anhydrous DCM (0.5 mL) to prepare a stock solution.
-
Add the desired amount of the catalyst stock solution to the monomer solution to initiate the polymerization.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the polymerization by taking aliquots and analyzing them by 1H NMR.
-
Once the desired conversion is reached, terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Caption: General workflow for Ring-Opening Metathesis Polymerization (ROMP).
Conclusion
The judicious selection of pyridine-based ligands provides a powerful and versatile strategy for controlling polymerization processes and tailoring the properties of the resulting polymers. As demonstrated through the quantitative data presented in this guide, the electronic and steric properties of these ligands have a profound and predictable impact on catalyst activity, polymer molecular weight, polydispersity, and microstructure.
In ATRP, the electronic nature of substituents on bipyridine ligands allows for the fine-tuning of the polymerization rate over several orders of magnitude while maintaining excellent control. For ethylene polymerization, the steric bulk of bis(imino)pyridine ligands is a key determinant of the molecular weight of the polyethylene produced. In ROMP, the lability of pyridine ligands in third-generation Grubbs catalysts is crucial for achieving fast initiation and narrow molecular weight distributions.
By understanding the fundamental principles that govern the interplay between ligand structure and catalytic performance, researchers can rationally design and select the optimal pyridine-based ligand to achieve their desired polymer properties, paving the way for the development of new materials with tailored functionalities.
References
- Abu-Surrah, A. S., & Rieger, B. (2002). New bis(imino)pyridine-iron(II)- and cobalt(II)-based catalysts: synthesis, characterization and activity towards polymerization. Journal of Organometallic Chemistry, 648(1-2), 55-61.
- Britovsek, G. J. P., Gibson, V. C., Kimberley, B. S., Mastroianni, S., Redshaw, C., Solan, G. A., ... & White, A. J. P. (2000). Iron and Cobalt Ethylene Polymerization Catalysts Bearing 2,6-Bis(Imino)Pyridyl Ligands: Synthesis, Structures, and Polymerization Studies. Journal of the American Chemical Society, 122(42), 10467-10477.
- Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture).
- Guironnet, D., Walsh, D. J., & Lau, S. H. (2017). Kinetic Study of Living Ring-Opening Metathesis Polymerization with Third-Generation Grubbs Catalysts. Journal of the American Chemical Society, 139(39), 13644–13647.
- Love, J. A., Morgan, J. P., Trnka, T. M., & Grubbs, R. H. (2002). A Practical and Highly Active Ruthenium-Based Catalyst for Olefin Metathesis.
- Magenau, A. J., Kwak, Y., Schröder, K., & Matyjaszewski, K. (2012).
- Matyjaszewski, K., & Tsarevsky, N. V. (2009). Atom transfer radical polymerization. Journal of the American Chemical Society, 131(47), 17321-17321.
- Small, B. L., & Brookhart, M. (1999). Iron-Based Catalysts with Exceptionally High Activities and Selectivities for the Polymerization of Ethylene to High Molecular Weight Polyethylene. Journal of the American Chemical Society, 121(46), 11049-11050.
- Wang, J. S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization of methyl methacrylate by atom transfer radical polymerization. Journal of the American Chemical Society, 117(20), 5614-5615.
- Walsh, D. J., Lau, S. H., Hyatt, M. G., & Guironnet, D. (2017). Kinetic Study of Living Ring-Opening Metathesis Polymerization with Third-Generation Grubbs Catalysts. Journal of the American Chemical Society, 139(39), 13644–13647.
- Zhang, Y., Wang, C., & Jian, Z. (2020). A Comprehensive Study on Highly Active Pentiptycenyl-substituted Bis (Imino) Pyridyl Iron (II) Mediated Ethylene Polymerization. European Polymer Journal, 128, 109605.
-
Matyjaszewski Polymer Group. (n.d.). Structural Characterization of an ATRP Catalyst Complex. Carnegie Mellon University. Retrieved from [Link]
- Abu-Surrah, A. S., Wursche, R., & Rieger, B. (2002). New bis(imino)pyridine-iron(II)- and cobalt(II)-based catalysts: synthesis, characterization and activity towards polymerization. Journal of Organometallic Chemistry, 648(1-2), 55-61.
- Boydston, A. J., Holcombe, T. W., Unruh, D. A., & Fréchet, J. M. J. (2009). Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes. Journal of the American Chemical Society, 131(14), 5388–5389.
- Magenau, A. J. D., Kwak, Y., & Matyjaszewski, K. (2012).
- Small, B. L., Brookhart, M., & Bennett, A. M. A. (1998). Highly Active Iron and Cobalt Catalysts for the Polymerization of Ethylene. Journal of the American Chemical Society, 120(16), 4049-4050.
- Gibson, V. C., Redshaw, C., & Solan, G. A. (2007). Bis(imino)pyridines: surprisingly versatile ligands for transition metal-catalysed olefin polymerisation.
- Sanford, M. S., Love, J. A., & Grubbs, R. H. (2001). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts. Journal of the American Chemical Society, 123(27), 6543-6554.
- Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039.
- Coates, G. W., Hustad, P. D., & Reinartz, S. (2002). Catalysts for the Living Insertion Polymerization of Alkenes: A New Family of Olefin Polymerization Catalysts Based on α-Diimine-Substituted Nickel(II) and Palladium(II) Complexes.
-
Matyjaszewski Polymer Group. (n.d.). Ligands. Carnegie Mellon University. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Solvent Effects and Selection of a Catalyst for Aqueous Media. Carnegie Mellon University. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Highly Active Bipyridine-Based Ligands for Atom Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(5-Nonyl)pyridine
For researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-(5-Nonyl)pyridine, ensuring the safety of laboratory personnel and the protection of our environment. Beyond mere instruction, this document elucidates the scientific rationale behind these essential safety protocols, fostering a culture of informed chemical stewardship.
Understanding the Hazard Profile of this compound
This compound, a derivative of pyridine, presents a unique set of handling and disposal challenges. While sharing some characteristics with its parent compound, the presence of the nonyl group significantly alters its physical and toxicological properties. A thorough understanding of these properties is the bedrock of safe laboratory practice.
Key Chemical and Physical Properties:
| Property | Value | Significance for Disposal |
| CAS Number | 2961-47-9[1] | Unique identifier for accurate chemical inventory and waste manifest. |
| Molecular Formula | C₁₄H₂₃N[1] | |
| Molecular Weight | 205.35 g/mol [1] | |
| Appearance | Colorless to yellow liquid | Visual cue for identification. |
| Boiling Point | 267 °C | Low volatility at room temperature, reducing inhalation risk compared to pyridine. |
| Flash Point | 123.4 °C | Classified as a combustible liquid, but less of a fire hazard than highly flammable pyridine. |
| Density | 0.885 g/cm³ |
Hazard Identification and Classification:
Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazards:
-
H315 - Causes skin irritation.
-
H319 - Causes serious eye irritation.
Personnel Protection: Your First Line of Defense
Prior to handling this compound, a comprehensive risk assessment must be conducted. The following Personal Protective Equipment (PPE) is mandatory to mitigate the risks of exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation. A face shield offers a broader barrier of protection. |
| Hand Protection | Butyl rubber or PVA gloves. Nitrile gloves are not recommended for pyridine and its derivatives. | Provides a barrier against skin contact, preventing irritation. Glove material selection is critical for chemical resistance. |
| Body Protection | A fully-buttoned lab coat or a chemical-resistant apron. | Protects the skin and personal clothing from accidental spills. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or fume hood. | The low volatility of this compound reduces the risk of inhalation exposure under normal laboratory conditions. |
Spill Management: A Calm and Methodical Response
In the event of a spill, a swift and organized response is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure adequate ventilation to disperse any potential vapors.
-
Don Appropriate PPE: Before re-entering the area, don the full complement of recommended PPE.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the liquid.[3]
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, sealable, and properly labeled waste container.[3]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
The Disposal Protocol for this compound
The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in general waste.[5]
Waste Collection and Storage:
-
Designated Waste Container: All waste this compound and contaminated materials must be collected in a clearly labeled, sealable, and chemically compatible container.[3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials such as strong oxidizing agents and acids.[3]
Disposal Methodology:
The primary recommended method for the disposal of this compound is incineration .
-
Professional Waste Disposal Service: Engage a licensed hazardous waste disposal company to collect and transport the waste.
-
Incineration: The preferred method is to dissolve the this compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system. This ensures the complete destruction of the compound and minimizes the release of harmful combustion byproducts.
Diagram of Disposal Decision Workflow:
Caption: Decision workflow for the proper disposal of this compound waste.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a regulatory obligation but a professional responsibility. By adhering to these evidence-based procedures, researchers and scientists can ensure a safe working environment and contribute to the sustainable practice of science. This guide serves as a living document, to be reviewed and updated as new information becomes available, reflecting our unwavering commitment to the highest standards of laboratory safety.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
- University of Washington. (n.d.). Pyridine Standard Operating Procedure.
-
Agency for Toxic Substances and Disease Registry. (n.d.). ToxFAQs™ for Pyridine. Retrieved from [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
-
PureSynth. (n.d.). This compound 98.0%(GC). Retrieved from [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
- Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
